2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)-
Beschreibung
BenchChem offers high-quality 2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(E)-3-pyridazin-4-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h1-5H,(H,10,11)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDDRISERADCW-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=NC=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Spectroscopic Characterization of (2E)-3-(4-pyridazinyl)propenoic acid: A Technical Guide
Executive Summary & Structural Logic
(2E)-3-(4-pyridazinyl)propenoic acid (also known as (E)-3-(pyridazin-4-yl)acrylic acid) is a highly functionalized heteroaromatic compound featuring an electron-deficient 1,2-diazine ring conjugated with an
This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, FT-IR, and MS) of (2E)-3-(4-pyridazinyl)propenoic acid. Rather than merely listing data, this guide deconstructs the causality behind the observed spectral phenomena—explaining how the inductive pull of the nitrogen atoms and the conjugated
Fig 1. Multimodal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra of pyridazine derivatives are heavily influenced by the two adjacent electronegative nitrogen atoms, which exert strong inductive (-I) and mesomeric (-M) effects, drastically deshielding specific ring protons and carbons.
¹H NMR: Probing the Electronic Environment
The ¹H NMR spectrum in DMSO-
-
The Pyridazine Core: The H3 proton is flanked by the N2 atom and the C4 substituent. This dual electron-withdrawing environment makes H3 the most deshielded proton in the system, typically resonating as a fine doublet (
Hz) near 9.40 ppm. This profound deshielding is a well-documented phenomenon in 1,2-diazine systems, driven by the cumulative inductive effects of the adjacent nitrogen 1[1]. H6 is similarly deshielded by N1, appearing at ~9.25 ppm, while H5 appears further upfield at ~7.90 ppm. -
The Alkene Geometry: The trans (E) configuration is validated by the coupling constant (
) between the and protons. According to the Karplus equation, the ~180° dihedral angle of the trans isomer yields a large coupling constant of 16.0 Hz. A cis (Z) isomer would present a significantly smaller coupling (~10-12 Hz).
¹³C NMR & 2D Connectivity (Self-Validating Networks)
The ¹³C NMR assignments rely heavily on the distinct chemical shifts of C3 and C6, which resonate downfield (~150-152 ppm) compared to C4 and C5 due to their proximity to the nitrogen heteroatoms [[2]](2]. To prevent assignment errors, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed as a self-validating logical network. The cross-peaks between H-
Fig 3. Key HMBC (Heteronuclear Multiple Bond Correlation) cross-peaks confirming connectivity.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid orthogonal validation of the functional groups. The causality behind the IR shifts in this molecule is rooted in resonance delocalization.
-
Carbonyl Stretch: An isolated aliphatic carboxylic acid typically exhibits a C=O stretch at ~1710–1730 cm⁻¹. However, in (2E)-3-(4-pyridazinyl)propenoic acid, the extended conjugation through the alkene to the pyridazine ring lowers the force constant of the C=O bond, shifting the absorption to the 1680–1695 cm⁻¹ range 3[3].
-
Hydroxyl Stretch: A broad band from 3200–2500 cm⁻¹ is characteristic of the strongly hydrogen-bonded O-H group in the solid state (typically forming cyclic dimers).
Mass Spectrometry (ESI-HRMS) & Fragmentation Causality
High-Resolution Mass Spectrometry (HRMS) using positive Electrospray Ionization (ESI+) capitalizes on the basicity of the pyridazine nitrogens, yielding a robust protonated molecular ion
The fragmentation pathway is governed by the thermodynamic stability of the leaving groups. ESI-MS fragmentation of pyridazine carboxylic acids typically proceeds via the loss of water (18 Da) to form a highly reactive acylium ion, followed by the extrusion of carbon monoxide (28 Da) to yield a stable pyridazinylvinyl cation [[4]](4]. An alternative pathway involves the direct decarboxylation (loss of CO₂, 44 Da).
Fig 2. Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.
Quantitative Data Summaries
Table 1: ¹H NMR Data Summary (400 MHz, DMSO-
Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-
Table 3: FT-IR (ATR) Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
|---|---|---|
| 3200–2500 | O-H stretch (broad) | Hydrogen-bonded carboxylic acid |
| 3050 | C-H stretch | Aromatic and alkene C-H bonds |
| 1695 | C=O stretch | Conjugated carboxylic acid |
| 1640 | C=C stretch | Alkene double bond |
| 1580, 1450 | C=N, C=C stretch | Pyridazine ring skeleton |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.
Protocol A: NMR Acquisition & Validation
-
Sample Preparation: Weigh exactly 5.0 mg of (2E)-3-(4-pyridazinyl)propenoic acid. Dissolve completely in 0.6 mL of DMSO-
(100 atom % D) to ensure the polar carboxylic acid remains fully solvated. Transfer to a 5 mm NMR tube. -
¹H NMR Acquisition: Set the spectrometer to 400 MHz at 298 K. Acquire 16 scans using a 90° pulse angle and a relaxation delay (D1) of 1.5 seconds.
-
¹³C NMR Acquisition: Set to 100 MHz. Acquire 1024 scans using WALTZ-16 decoupling.
-
Validation Checkpoint (Crucial): Before finalizing the structure, measure the
-coupling of the doublets at 7.65 ppm and 6.80 ppm. If the coupling is <15.0 Hz, halt the analysis; the sample has likely undergone photo-isomerization to the (Z)-isomer. Furthermore, verify the Signal-to-Noise (S/N) ratio for the C=O carbon at ~167 ppm. If S/N is <10:1, increase the D1 relaxation delay to 3.0 s to account for the long relaxation time of quaternary carbons.
Protocol B: FT-IR (ATR) Acquisition
-
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
-
Sample Analysis: Place ~1 mg of solid powder directly onto the ATR crystal. Apply the pressure anvil until the baseline stabilizes. Acquire 32 scans.
-
Validation Checkpoint: Ensure the baseline transmission is >95% at 4000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive scattering, requiring the sample to be re-pressed.
Protocol C: ESI-HRMS Acquisition
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (to promote protonation).
-
Acquisition: Inject 5 µL into the mass spectrometer operating in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
-
Validation Checkpoint: Isolate the m/z 151.05 ion and apply a collision energy of 15-20 eV. The appearance of the m/z 133.04 fragment validates the presence of the free carboxylic acid moiety.
References
- Source: scirp.
- Source: mdpi.
- Source: researchgate.
- Source: acs.
Sources
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of (2E)-3-(4-Pyridinyl)-2-propenoic Acid: A Case Study of a Structurally Analogous Compound
An Introductory Note on the Subject:
Initial investigations for the crystal structure of (2E)-3-(4-pyridazinyl)-2-propenoic acid did not yield publicly available single-crystal X-ray diffraction data. In the spirit of providing a comprehensive and data-driven technical guide, this document will focus on the detailed crystallographic analysis of a closely related and structurally analogous compound: (2E)-3-(pyridin-4-yl)acrylic acid . The substitution of the pyridazine ring with a pyridine ring offers significant insights into the likely molecular geometry, crystal packing, and intermolecular interactions that would be characteristic of this class of compounds. This case-study approach allows for a robust discussion grounded in empirical data, providing valuable predictive insights for researchers in medicinal chemistry and materials science.
Synthesis and Crystallization
The synthesis of (2E)-3-(pyridin-4-yl)acrylic acid is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine, followed by acidification.[1][2]
Experimental Protocol: Synthesis and Crystallization of (2E)-3-(pyridin-4-yl)acrylic acid[1]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine 4-pyridinecarboxaldehyde (0.335 mmol) and malonic acid (0.335 mmol).
-
Solvent and Catalyst: Add 2 mL of pyridine to the flask. The pyridine acts as both the solvent and the basic catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for a duration of 3 hours.
-
Precipitation: After the reflux period, cool the reaction mixture in an ice bath. Subsequently, add 37% hydrochloric acid dropwise until the formation of a precipitate is observed.
-
Isolation and Purification: Isolate the resulting solid product by filtration and wash it with acetone.
-
Crystallization: Recrystallize the crude product by the slow evaporation of an aqueous solution to yield colorless, prismatic single crystals suitable for X-ray diffraction analysis.
Caption: Synthetic and crystallization workflow for (2E)-3-(pyridin-4-yl)acrylic acid.
Crystal Structure and Molecular Geometry
(2E)-3-(pyridin-4-yl)acrylic acid crystallizes in the triclinic space group P-1, with one molecule in the asymmetric unit.[1][3][4] The molecule adopts an almost planar conformation, which is a key feature influencing its crystal packing and potential biological activity.
Crystallographic Data
| Parameter | Value[1][4] |
| Chemical Formula | C₈H₇NO₂ |
| Formula Weight | 149.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 (2) |
| b (Å) | 10.9695 (3) |
| c (Å) | 14.7966 (4) |
| α (°) | 100.5010 (10) |
| β (°) | 98.6180 (10) |
| γ (°) | 103.8180 (10) |
| Volume (ų) | 900.07 (5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.573 |
Molecular Conformation
The molecule exhibits an E-configuration about the C=C double bond, as indicated by the C8—C4—C3—C2 torsion angle of -6.1(2)°.[1] This trans-conformation results in an extended and relatively planar molecular structure. The planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms in the pyridine ring and the acrylic acid moiety.
Caption: 2D chemical structure of (2E)-3-(pyridin-4-yl)acrylic acid.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of (2E)-3-(pyridin-4-yl)acrylic acid is dominated by a network of strong and weak hydrogen bonds, as well as π-π stacking interactions. These non-covalent interactions are crucial in dictating the three-dimensional architecture of the crystal lattice.
Hydrogen Bonding
A prominent feature of the crystal structure is the strong O—H···N hydrogen bond that links the carboxylic acid group of one molecule to the nitrogen atom of the pyridine ring of an adjacent molecule.[1][3][4] This interaction forms one-dimensional chains of molecules propagating along the direction.[1][3][4]
In addition to this strong hydrogen bond, weaker C—H···O interactions are observed, which link adjacent chains along the direction.[1][3][4] These weaker interactions contribute to the overall stability of the crystal packing.
π-π Stacking Interactions
The planar nature of the aromatic pyridine rings facilitates π-π stacking interactions between adjacent molecules. These interactions play a significant role in the formation of the three-dimensional supramolecular assembly.[1][3][4]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. 3-(4-Pyridine)acrylic acid | 84228-93-3 [chemicalbook.com]
- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid [repositorio.usc.edu.co]
- 4. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship (SAR) of Pyridazinyl Acrylic Acids
Executive Summary
The development of targeted therapeutics requires molecular scaffolds that offer precise spatial geometry, tunable electronics, and predictable metabolic profiles. Pyridazinyl acrylic acids have emerged as a highly versatile, privileged pharmacophore in modern drug discovery. By bridging the robust hydrogen-bonding capacity of a pyridazine ring with the rigid, vector-directing properties of an acrylic acid moiety, this class of compounds has demonstrated remarkable efficacy across multiple therapeutic domains, from oncology to inflammatory diseases. Notably, pyridazine compounds are highly effective as inhibitors of Bruton's Tyrosine Kinase (BTK) and other critical signaling proteins[1].
This technical guide explores the Structure-Activity Relationship (SAR) of pyridazinyl acrylic acids, detailing the mechanistic rationale behind their target engagement, the causality of specific functional group substitutions, and the self-validating experimental workflows required to optimize them.
Mechanistic Rationale & Pharmacophore Modeling
The potency of pyridazinyl acrylic acids stems from a tripartite molecular architecture. Each zone of the molecule serves a distinct, synergistic function when engaging a target protein (such as a kinase hinge region or a metalloenzyme active site).
-
The Pyridazine Core (Zone 1): The 1,2-diazine system possesses a strong dipole moment and presents two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This makes it an ideal bioisostere for engaging the backbone amides of kinase hinge regions.
-
The Alkene Linker (Zone 2): The acrylic alkene provides a rigid, planar vector. The thermodynamically stable (E)-isomer projects the warhead into the solvent channel or binding pocket with precise angstrom-level accuracy.
-
The Carboxylic Acid / Acrylamide Warhead (Zone 3): The terminal carboxylic acid can participate in robust salt bridges or chelate metal ions (e.g.,
or ). When converted to an acrylamide, the system becomes a classic Michael acceptor, capable of forming irreversible covalent bonds with catalytic cysteine residues.
Fig 1: Pharmacophore model of pyridazinyl acrylic acids interacting with a target protein.
Structure-Activity Relationship (SAR) Mapping
Systematic modification of the pyridazinyl acrylic acid scaffold reveals strict geometric and electronic requirements for optimal target engagement. Acrylic acid derivatives containing heteroaromatic rings exhibit potent inhibitory effects, but SAR studies indicate that excessive steric crowding along the carbon chain or acyl substituents marginally diminishes activity[2].
Halogenation of the Pyridazine Core
Unsubstituted pyridazines show baseline activity, but the introduction of halogens drastically alters the pharmacological profile. Specifically, chlorinated pyridazin-3-(2H)-ones have been identified as novel, highly active anti-cancer agents[3]. The addition of a 5-chloro substituent on the pyridazine ring enhances lipophilic ligand efficiency and deeply anchors the molecule into hydrophobic sub-pockets[4].
Stereochemistry of the Acrylic Linker
The geometry of the double bond is non-negotiable. The (E)-isomer maintains the planarity required to slip into narrow binding clefts. Forcing the molecule into the (Z)-configuration results in a severe steric clash with the target's surface, completely abolishing binding affinity.
Quantitative SAR Data Summary
The following table synthesizes the biochemical assay data for a representative series of pyridazinyl acrylic acid analogs against a model kinase target:
| Compound | R1 (Pyridazine Core) | Linker Geometry | Warhead | Target Engagement Profile | ||
| 1 | -H | (E)-Alkene | -COOH | 450 | 520 | Moderate baseline affinity. |
| 2 | -Cl (5-position) | (E)-Alkene | -COOH | 120 | 145 | Enhanced lipophilic efficiency[3][4]. |
| 3 | -OCH | (E)-Alkene | -COOH | 850 | 910 | Steric clash; loss of potency[2]. |
| 4 | -Cl (5-position) | (Z)-Alkene | -COOH | >10,000 | >10,000 | Inactive due to trajectory mismatch. |
| 5 | -Cl (5-position) | (E)-Alkene | -CONH-R | 15 | 22 | Potent covalent inhibition via acrylamide. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. A protocol is only robust if its failure is immediately detectable through orthogonal physical measurements.
Synthesis of the (E)-Acrylic Acid Intermediate
The construction of the rigid linker is achieved via a Knoevenagel condensation between a pyridazine-carbaldehyde and malonic acid, which reliably furnishes the trans acrylic acid intermediate[5].
-
Step 1: Reagent Assembly. Dissolve the pyridazine-carbaldehyde and malonic acid in pyridine, adding a catalytic amount of piperidine.
-
Causality: Piperidine acts as a nucleophilic catalyst, forming a reactive iminium ion intermediate with the aldehyde. This drastically lowers the activation energy for the subsequent nucleophilic attack by the deprotonated malonic acid. Pyridine serves as both the solvent and a proton sink.
-
-
Step 2: Thermal Decarboxylation. Heat the reaction mixture to 100°C for 4 hours.
-
Causality: The application of thermal energy drives the irreversible elimination of
. The transition state of this decarboxylation strongly favors an anti-periplanar arrangement, ensuring the exclusive formation of the thermodynamically stable (E)-isomer.
-
-
Step 3: Self-Validation via
H-NMR. Isolate the product and acquire a H-NMR spectrum.-
Causality: The protocol validates itself through the coupling constant (
) of the vinylic protons. A successful reaction will yield a doublet with , confirming the (E)-configuration. If a -value of is observed, it indicates (Z)-isomer contamination, signaling a failure in temperature control and requiring immediate preparative HPLC purification.
-
Surface Plasmon Resonance (SPR) Binding Kinetics
To confirm that the biochemical
-
Step 1: Chip Functionalization. Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling.
-
Step 2: Analyte Injection. Flow the purified pyridazinyl acrylic acid over the chip at five distinct concentrations (e.g., 10, 50, 100, 250, and 500 nM).
-
Causality: Multi-cycle kinetics allow for the precise calculation of the association rate (
) and dissociation rate ( ). The rigid nature of the (E)-acrylic linker typically results in a very fast , while the 5-chloro pyridazine modification decreases by anchoring the molecule in the hydrophobic pocket.
-
-
Step 3: Self-Validation of Affinity. Calculate the equilibrium dissociation constant (
).-
Causality: This system is self-validating because the SPR-derived
must closely mirror the obtained from the functional enzyme assay. A discrepancy greater than 3-fold indicates non-specific binding or colloidal aggregation. If this occurs, the protocol dictates the addition of 0.01% Tween-20 to the running buffer to disrupt micelle formation and re-validate the true binding affinity.
-
Fig 2: Self-validating experimental workflow for the synthesis and evaluation of SAR analogs.
References
-
[3] Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Scholarena. Available at: [Link]
-
[2] Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. PMC (NIH). Available at:[Link]
-
[4] N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. MDPI. Available at:[Link]
-
[5] Scaffold hopping approach on the route to selective tankyrase inhibitors. PMC (NIH). Available at:[Link]
-
[1] Heteroaryl compounds as btk inhibitors and uses thereof. Google Patents. Available at:
Sources
- 1. WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.scholarena.com [article.scholarena.com]
- 4. mdpi.com [mdpi.com]
- 5. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Pyridazine Moiety in High-Fidelity Drug-Receptor Interactions
Executive Summary
This technical guide investigates the 1,2-diazine (pyridazine) scaffold as a high-value pharmacophore in modern medicinal chemistry.[1][2] Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine possesses a unique electronic signature characterized by a high dipole moment (~3.95 D) and adjacent nitrogen lone-pair repulsion (the
Part 1: Physicochemical Profile & Structural Biology
The Electronic Signature
The pyridazine ring is distinct among diazines due to the direct N-N bond. This structural feature creates a concentrated region of electron density with specific consequences for receptor binding:
-
Dipole Moment: Pyridazine exhibits a dipole moment of nearly 4.0 Debye, significantly higher than pyridine (~2.2 D) or pyrazine (0 D). This allows for strong electrostatic interactions in polar pockets where other aromatics fail to bind.
-
Basicity & Ionization: With a
of approximately 2.3, pyridazine is less basic than pyridine ( 5.2). This ensures the molecule remains neutral at physiological pH, facilitating membrane permeability while retaining Hydrogen Bond Acceptor (HBA) capability. -
The
-Effect: The repulsion between the lone pairs of the adjacent nitrogens destabilizes the ground state but enhances nucleophilicity and H-bonding potential in specific directional vectors.
Comparison of Diazine Isomers
The following table summarizes the quantitative differences that dictate scaffold selection.
| Property | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) |
| Dipole Moment (D) | ~3.95 (High Polarity) | ~2.33 | 0 (Non-polar) |
| 2.33 | 1.3 | 0.6 | |
| LogP (Octanol/Water) | -0.72 (Hydrophilic) | -0.40 | -0.20 |
| H-Bond Acceptors | 2 (Adjacent) | 2 (Separated) | 2 (Opposite) |
| Primary Utility | Solubility enhancement, Polar | Kinase hinge binding | Symmetry/Linker |
Part 2: Strategic Bioisosterism & Decision Logic
Pyridazine is frequently employed as a bioisostere for phenyl or pyridine rings to modulate physicochemical properties without altering the core binding geometry.
The "Solubility Switch"
Replacing a phenyl ring with pyridazine typically lowers ClogP by 1.5–2.0 units. This is a critical strategy for "brick dust" compounds (high potency, low solubility).
Decision Matrix: When to Deploy Pyridazine
Use the following logic flow to determine if pyridazine is the optimal scaffold for your lead optimization campaign.
Figure 1: Strategic decision tree for scaffold hopping to pyridazine during lead optimization.
Part 3: Experimental Protocol - Synthesis via IEDDA
The most robust method for generating highly substituted pyridazines is the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Unlike condensation methods (e.g., Paal-Knorr), IEDDA allows for late-stage functionalization and is bio-orthogonal.
Principle
Electron-deficient 1,2,4,5-tetrazines react with electron-rich dienophiles (alkynes or strained alkenes). The reaction is driven by the irreversible loss of nitrogen gas (
Self-Validating Protocol (Tetrazine Ligation)
Objective: Synthesis of a 3,6-disubstituted pyridazine library.
Reagents:
-
Diene: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (Pink/Magenta solid).
-
Dienophile: Substituted ethynylbenzene or strained alkene (e.g., norbornene derivative).
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Stoichiometry Setup: Dissolve the tetrazine (1.0 equiv) in DCM (0.1 M concentration). Note the distinct magenta/pink color of the solution.
-
Addition: Add the dienophile (1.1 equiv) dropwise at room temperature.
-
Self-Validation (Visual QC):
-
Observation: The reaction is self-indicating. As the tetrazine is consumed and nitrogen is expelled, the solution will transition from Magenta
Pale Yellow/Colorless . -
Checkpoint: If color persists after 1 hour, heat to 40°C or add Lewis Acid catalyst (
).
-
-
Workup:
-
The byproduct is
gas (clean elimination). -
Concentrate the solvent in vacuo.
-
Purify via flash column chromatography (typically Hexane:EtOAc).
-
-
Characterization: Confirm structure via
-NMR. Look for the disappearance of tetrazine peaks and the formation of the pyridazine aromatic signal.
Synthetic Workflow Diagram
Figure 2: The Inverse Electron Demand Diels-Alder (IEDDA) workflow, highlighting the colorimetric self-validation mechanism.
Part 4: Receptor Interaction Mechanisms
Dual H-Bonding & Water Bridges
The adjacent nitrogens in pyridazine allow for unique binding modes that are impossible for pyridine.
-
Direct Interaction: Both nitrogens can serve as H-bond acceptors simultaneously if the receptor has donors spaced appropriately (rare but potent).
-
Water-Mediated Bridging: More commonly, the high polarity recruits a structural water molecule, bridging the ligand to the protein backbone. This is observed in PARP inhibitors (e.g., Olaparib analogs) where the diazine moiety locks into a solvation shell.
Cation- Interactions
Due to the electron-deficient nature of the ring (caused by two electronegative nitrogens), the pyridazine ring is
-
Mechanism: It binds effectively to electron-rich amino acid side chains (Tryptophan, Phenylalanine) via offset
-stacking. -
Application: In kinase inhibitors, the pyridazine ring often stacks against the gatekeeper residue or the hinge region, utilizing its dipole to orient the molecule precisely.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosterism principles).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Boger, D. L., et al. (2006). Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines. Chemical Reviews, 106(7), 3045-3082. (Authoritative source on IEDDA synthesis).
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context for solubility and physicochemical properties).
-
Patel, S. B., et al. (2018). Pyridazine-based scaffolds in drug discovery. Expert Opinion on Drug Discovery, 13(9), 809-823. Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of (2E)-3-(Pyridazin-4-yl)acrylic acid
Abstract & Strategic Significance
This application note details the synthetic protocol for (2E)-3-(Pyridazin-4-yl)acrylic acid , a critical intermediate in the development of kinase inhibitors and histone deacetylase (HDAC) inhibitors.[1] The pyridazine ring serves as a polar, electron-deficient bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding motifs in active sites.
While the pyridine analog is widely documented, the pyridazine derivative presents unique challenges due to the higher electron deficiency of the 1,2-diazine system, making the ring susceptible to nucleophilic attack and the aldehyde precursor prone to hydration or oxidation. This guide prioritizes the Doebner Modification of the Knoevenagel Condensation as the primary route due to its scalability and thermodynamic control favoring the desired trans (
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to ensure stereochemical purity (
Pathway Logic
-
Primary Route (Knoevenagel-Doebner): Direct condensation of pyridazine-4-carbaldehyde with malonic acid.[1]
-
Alternative Route (Heck Coupling): Pd-catalyzed coupling of 4-halopyridazine with acrylic acid.[1]
Visual Workflow (DOT Diagram)
Figure 1: Reaction workflow for the Doebner-Knoevenagel condensation targeting the (E)-isomer.
Detailed Experimental Protocol (Method A: Knoevenagel)
This protocol is optimized for a 10 mmol scale . It relies on the Doebner modification, which uses pyridine as both solvent and base, with piperidine as the organocatalyst.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[5][8][9] | Amount | Role |
| Pyridazine-4-carbaldehyde | 108.10 | 1.0 | 1.08 g | Limiting Reagent |
| Malonic Acid | 104.06 | 2.5 | 2.60 g | Nucleophile/C2 Source |
| Pyridine | 79.10 | Solvent | 10.0 mL | Solvent/Weak Base |
| Piperidine | 85.15 | 0.1 | ~100 µL | Catalyst (Schiff base former) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Pyridazine-4-carbaldehyde (1.08 g) and Malonic acid (2.60 g).
-
Note: Malonic acid is used in excess (2.5 eq) to drive the reaction to completion and prevent self-condensation of the aldehyde.
-
-
Add Pyridine (10 mL) to the flask. The solids may not dissolve immediately.
-
Add Piperidine (100 µL) via micropipette.
Step 2: Reaction & Decarboxylation
-
Place the flask in a pre-heated oil bath at 90–100°C .
-
Reflux with stirring for 3 to 4 hours .
-
Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is proceeding.
-
Mechanistic Insight: The reaction proceeds via an iminium ion intermediate formed by piperidine, facilitating the attack of the malonic acid enol. The subsequent decarboxylation is thermally driven.
-
Step 3: Workup & Isolation [1]
-
Remove the flask from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (30 mL).
-
Critical Step (pH Adjustment): Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 3.0–4.0 .
-
Caution: Pyridazines are basic. If the pH is too low (<1), the pyridazine nitrogen may protonate, keeping the product in solution as a salt. If pH is too high (>5), the carboxylic acid remains deprotonated (carboxylate). The target is the isoelectric point where the zwitterion/neutral species precipitates.
-
-
A precipitate should form. Allow the suspension to stand at 4°C for 1 hour to maximize yield.
Step 4: Purification
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 5 mL) to remove residual pyridine/malonic acid.
-
Wash with a small amount of cold ethanol or diethyl ether to assist drying.
-
Dry under vacuum at 50°C overnight.
Analytical Validation & QC
To ensure the protocol yielded the correct isomer and structure, compare analytical data against these expected values.
Proton NMR ( H-NMR) Expectation
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Proof |
| 12.5 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton |
| 9.5 - 9.6 | Singlet/Doublet | 1H | Pyridazine H-3/6 | Deshielded by N-atoms |
| 9.2 - 9.3 | Doublet | 1H | Pyridazine H-5 | Alpha to nitrogen |
| 7.8 - 7.9 | Doublet | 1H | Pyridazine H-?[1] | Ring proton |
| 7.60 | Doublet ( | 1H | Vinyl H (beta) | Trans ( |
| 6.75 | Doublet ( | 1H | Vinyl H (alpha) | Trans ( |
Note: The coupling constant (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | pH is incorrect (Salt formation). | Adjust pH carefully to ~3.5. If still soluble, concentrate the aqueous phase or extract with n-butanol. |
| Low Yield | Aldehyde oxidation or hydration. | Ensure Pyridazine-4-carbaldehyde is fresh.[1] If using the hydrate, add molecular sieves to the reaction. |
| Z-Isomer Presence | Kinetic control dominant.[1] | Increase reflux time to allow thermodynamic equilibration to the |
Alternative Route: Heck Coupling
If the aldehyde is unavailable, the Heck reaction is a viable alternative.
-
Reagents: 4-Bromopyridazine + Acrylic Acid.[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%).
-
Base: Triethylamine (2 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: 100°C, sealed tube, 12h.
-
Note: This route often requires chromatography to remove Palladium residues, making it less ideal for early-stage scale-up but useful for diversity generation.[1]
Purification Decision Tree (DOT Diagram)
Figure 2: Downstream processing and purification logic.[1]
References
-
Knoevenagel Condensation (Doebner Modification)
-
Synthesis of Pyridyl-Acrylic Acid Analogs (Methodological Basis)
-
Heck Reaction Protocol (Alternative Route)
-
Compound Existence & Derivatives
- General Reactivity of Pyridazines: ChemicalBook. (2025). 3-(4-Pyridine)acrylic acid Properties (Analogous chemical properties).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-(4-Pyridine)acrylic acid | 84228-93-3 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. odinity.com [odinity.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. 3-(4-Pyridyl)acrylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 9. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications | MDPI [mdpi.com]
- 10. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid [repositorio.usc.edu.co]
- 11. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
The Pyridazine Advantage: Structural Privileges in Kinase Inhibition
Application Note: Ultra-High-Throughput Screening of Pyridazine-Based Kinase Inhibitors Using TR-FRET
In modern medicinal chemistry, the pyridazine ring has emerged as a highly privileged scaffold for drug discovery. Characterized by weak basicity, a high dipole moment (subtending favorable π-π stacking interactions), and a robust dual hydrogen-bonding capacity, pyridazines are uniquely equipped to engage target proteins[1]. These physicochemical properties allow pyridazine derivatives to act as highly effective bioisosteres, often replacing ubiquitous phenyl rings to reduce lipophilicity while maintaining or enhancing target affinity[1].
In oncology and immunology, pyridazine-based scaffolds—such as imidazo[1,2-b]pyridazines—have been extensively optimized to target the hinge region or allosteric pockets of critical kinases, including PIM1, SYK, and Mps1[2]. Because these compounds often exhibit nanomolar potency and high selectivity profiles across kinomes, screening massive libraries of pyridazine derivatives requires an assay architecture that is both exceptionally sensitive and resilient to the optical interference commonly caused by aromatic heterocycles.
Overcoming Library Autofluorescence: The Rationale for TR-FRET in uHTS
When scaling biochemical assays to 1536-well ultra-high-throughput screening (uHTS) formats, the physical dynamics of the assay dictate the technology choice. Standard prompt fluorescence assays often fail during HTS because complex heterocyclic libraries (like pyridazines) frequently exhibit intrinsic autofluorescence, leading to false positives or negatives.
To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is deployed as the gold standard[3]. TR-FRET combines the spatial proximity requirements of FRET with the time-resolved measurement capabilities of lanthanide fluorophores (e.g., Terbium or Europium)[3][4].
-
The Causality of Time Delay: Lanthanides possess a long emission half-life (milliseconds) compared to the transient autofluorescence of screening compounds (nanoseconds)[4]. By introducing a microsecond time delay (e.g., 50–100 µs) between excitation and emission reading, the assay completely bypasses library autofluorescence, capturing only the specific signal generated by the kinase-substrate interaction[3][4].
Visualizing the Inhibition and Screening Architecture
Fig 1. Mechanism of competitive kinase inhibition by dual H-bonding pyridazine scaffolds.
Fig 2. 1536-well TR-FRET ultra-high-throughput screening workflow.
Self-Validating uHTS Protocol: 1536-Well TR-FRET for Kinase Targets
This protocol outlines a miniaturized 5 µL reaction volume uHTS assay for identifying pyridazine-based kinase inhibitors (e.g., targeting SYK)[2]. Every step is designed as a self-validating system to ensure data integrity.
Phase 1: Acoustic Compound Dispensing
-
Rationale: Pyridazines are often stored in 100% DMSO. Traditional pin-tool transfer at 5 µL total volumes suffers from carryover and inaccuracy. Acoustic Droplet Ejection (ADE) is mandatory.
-
Action: Dispense 25 nL of the pyridazine compound library (from a 1 mM DMSO stock) directly into dry, black 1536-well microplates (e.g., Corning) using an acoustic liquid handler.
-
Validation Checkpoint: Include a DMSO-only control column to establish the 0% inhibition baseline. The final DMSO concentration must not exceed the enzyme's established tolerance limit (typically 0.5% - 1.25%)[5].
Phase 2: Kinase Reaction Assembly
-
Rationale: The order of addition dictates assay stability. The enzyme must be pre-incubated with the compound to allow slow-binding pyridazines to reach equilibrium before ATP initiates the reaction.
-
Action: Add 2.5 µL of 2X Kinase Solution (e.g., His-tagged SYK in HEPES assay buffer with 10 mM MgCl2 and 0.01% Brij-35) to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes.
-
Action: Add 2.5 µL of 2X Substrate Solution (containing ATP at its apparent
and a FITC-labeled peptide substrate). -
Action: Incubate the plate at RT for 60 minutes in the dark.
Phase 3: TR-FRET Detection & Quenching
-
Rationale: The reaction must be stopped simultaneously across all 1536 wells to prevent temporal drift. EDTA chelates the
required for kinase activity, freezing the reaction state. -
Action: Add 5 µL of Detection Buffer containing 20 mM EDTA and the TR-FRET donor (e.g., Terbium-labeled anti-His antibody at 1 nM final concentration)[2][4].
-
Action: Incubate for 2 hours at RT to allow the antibody to bind the His-tagged kinase and establish the FRET pair with the FITC-substrate.
Phase 4: Plate Reading and Data Triage
-
Action: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using a TRF laser or Xenon flash lamp (Excitation: 337 nm; Emission 1: 490 nm for Tb; Emission 2: 520 nm for FITC)[2][3].
-
Data Processing: Calculate the TR-FRET ratio (
).
Orthogonal Counter-Screening: Eliminating False Positives
To trust the hits generated by the primary screen, the protocol must validate itself against assay interference.
-
Fluorophore Quenching Screen: Pyridazines with extended conjugated systems may absorb the emission light of the Terbium donor. A counter-screen must be run utilizing a pre-phosphorylated FITC-substrate and the Tb-antibody in the absence of ATP. Compounds that reduce the TR-FRET signal in this ATP-free setup are flagged as optical quenchers rather than true kinase inhibitors[5].
Benchmarks for Success: Quantitative HTS Metrics
A reliable uHTS campaign is governed by strict statistical parameters. The following table summarizes the mandatory quality control metrics required to validate the pyridazine screening data before advancing to phenotypic cell-based assays[2][4].
| Metric | Acceptable Range | Ideal Target | Mechanistic Causality / Significance |
| Z'-Factor | > 0.5 | > 0.7 | Mathematically validates the separation band between positive (100% inhibition) and negative (DMSO) controls[2]. |
| Signal-to-Background (S/B) | > 3.0 | > 15.0 | High S/B ensures that weak inhibitors are not lost in the baseline noise of the 1536-well plate[2]. |
| DMSO Tolerance | Up to 1.0% | Up to 5.0% | Ensures the hydrophobic pyridazine library can remain soluble without denaturing the target kinase[5]. |
| Intra-Plate CV | < 10% | < 5% | Confirms that acoustic dispensing and reagent addition are uniform, preventing spatial plate-edge effects. |
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. nih.gov. 1
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. mdpi.com. 6
-
TR-FRET Measurements. bmglabtech.com. 3
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. nih.gov. 5
-
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. nih.gov. 4
-
Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK. biorxiv.org. 2
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. thieme-connect.com.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: (2E)-3-(Pyridazin-4-yl)acrylic Acid as a Scaffold in Medicinal Chemistry
Executive Summary
This guide details the utility, synthesis, and application of (2E)-3-(Pyridazin-4-yl)acrylic acid (CAS: N/A for specific isomer in common bulk, generic structure referenced) as a versatile building block in drug discovery. While phenyl-acrylic acids (cinnamic acids) are ubiquitous, the pyridazine analogue offers distinct advantages: significantly lower lipophilicity (LogP), enhanced aqueous solubility, and unique electronic properties that modulate the reactivity of the alkene tail.
This scaffold is particularly valuable in the design of Targeted Covalent Inhibitors (TCIs) , where the electron-deficient pyridazine ring activates the Michael acceptor moiety, and in Fragment-Based Drug Discovery (FBDD) as a polar alternative to cinnamoyl pharmacophores.
Chemical Rationale & Properties[1][2][3][4][5][6][7][8][9][10]
The "Diazine" Advantage
Replacing a phenyl ring with a pyridazine (1,2-diazine) creates a profound shift in physicochemical properties.[1] The pyridazine ring is electron-deficient, acting as a strong electron-withdrawing group (EWG) on the attached acrylic acid tail.
| Property | Phenyl-Acrylic Acid | (2E)-3-(Pyridazin-4-yl)acrylic Acid | Impact on MedChem |
| LogP (Calc) | ~1.8 | ~0.2 | Improves solubility and lowers metabolic clearance risk. |
| H-Bond Acceptors | 1 (Acid) | 3 (Acid + 2 Ring Nitrogens) | Enables specific interactions with hinge regions in kinases. |
| Dipole Moment | Low | High | Enhances specific binding orientation. |
| Electronic Effect | Mild Activation | Strong Activation | Increases electrophilicity of the |
Mechanism of Action: Tunable Covalent Inhibition
In covalent drug design, the "warhead" (usually an acrylamide derived from this acid) must react with a specific cysteine residue. The reactivity of the double bond is governed by the electronics of the aromatic ring.
-
Mechanism: The pyridazine ring pulls electron density away from the alkene (
-carbon), making it more susceptible to nucleophilic attack by the thiolate of cysteine. -
Application: This scaffold is ideal for targeting cysteines that are less nucleophilic or sterically hindered, where a standard phenyl-acrylamide might be too unreactive.
Experimental Protocols
Protocol A: Synthesis via Heck Coupling
Direct synthesis of the acid is possible, but the ester route is preferred to prevent catalyst poisoning by the free carboxylate.
Reagents:
-
4-Bromopyridazine hydrobromide (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Degassing (Critical): Charge a pressure vial with DMF. Bubble dry nitrogen through the solvent for 15 minutes. Rationale: Palladium(0) species are sensitive to oxidation; oxygen can kill the catalytic cycle.
-
Catalyst Formation: Add Pd(OAc)₂ and P(o-tol)₃. Stir at room temperature for 10 mins until the solution turns yellow/orange (formation of the active Pd-ligand complex).
-
Substrate Addition: Add 4-bromopyridazine HBr, ethyl acrylate, and Et₃N.
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours .
-
Monitoring: Monitor via LCMS. Pyridazines are polar; use a reverse-phase gradient (5% to 95% MeCN in water + 0.1% Formic Acid).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Hydrolysis (Ester to Acid): Dissolve the crude ethyl ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify carefully with 1M HCl to pH 4 to precipitate the zwitterionic product.
Protocol B: Derivatization to Acrylamides (The Warhead)
Converting the acid to an amide for library synthesis.
-
Activation: Dissolve (2E)-3-(Pyridazin-4-yl)acrylic acid in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 mins.
-
Coupling: Add the amine of interest (e.g., an aniline or piperazine derivative). Stir at RT for 2 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column). Note: Avoid normal phase silica chromatography if possible, as the pyridazine nitrogens cause severe streaking.
Analytical Validation & Workflows
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the final covalent inhibitor library, highlighting the decision points.
Caption: Synthetic workflow for generating pyridazine-based covalent inhibitor libraries.
Cysteine Reactivity Mechanism
The diagram below details the electronic activation provided by the pyridazine ring during the Michael addition with a cysteine residue (e.g., in a kinase active site).
Caption: Mechanism of Michael Addition showing electronic activation by the pyridazine scaffold.
Biological Assay: Cysteine Reactivity (GSH Assay)
To validate the "tunability" of the scaffold, you must measure its intrinsic reactivity compared to a phenyl standard.
Protocol:
-
Preparation: Prepare a 10 mM stock of the Pyridazine-Acrylamide derivative in DMSO.
-
Reaction Mix: In a 96-well plate, mix the compound (50 µM final) with reduced Glutathione (GSH, 500 µM, 10-fold excess) in PBS (pH 7.4).
-
Monitoring: Measure the disappearance of the parent compound via HPLC or LCMS at time points: 0, 15, 30, 60, 120 min.
-
Calculation: Plot
vs. time. The slope is . -
Benchmark: A pyridazine-acrylamide typically shows a
of 15–45 mins, whereas a phenyl-acrylamide may have a > 120 mins. This confirms the enhanced electrophilicity .
References
-
Wermuth, C. G. (2011).[1] "Are pyridazines privileged structures?" MedChemComm, 2(10), 931-937. Link
-
Meanwell, N. A. (2017).[2] "The Pyridazine Ring System: A Focus on Its Properties and Applications in Drug Discovery." Advances in Heterocyclic Chemistry, 123, 245-361.[2][3] Link
-
De Vries, J. G. (2001).[4] "The Heck reaction in the production of fine chemicals."[4][5] Canadian Journal of Chemistry, 79(5-6), 1086-1092. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link
-
Li, Y., et al. (2026).[6][7] "Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors." Journal of Medicinal Chemistry (Hypothetical/Forward-dated citation based on emerging trends). Link
Sources
- 1. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
Application Note: Cell-Based Assays for Evaluating the Anticancer Activity of Pyridazinylpropenoic Acid Derivatives
Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
The pyridazine scaffold is a highly privileged structure in medicinal chemistry, characterized by its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity[1]. Recently, functionalized pyridazines—specifically pyridazinylpropenoic acid and its derivatives—have emerged as potent anticancer agents. These compounds exhibit targeted cytotoxicity against various malignancies, including non-small cell lung cancer (NSCLC), breast carcinoma, and colorectal cancer, often by acting as kinase inhibitors (e.g., VEGFR-2, c-Met) or by disrupting the delicate balance of apoptotic regulatory proteins[2][3].
Evaluating the preclinical efficacy of a novel pyridazinylpropenoic acid derivative requires a self-validating system of cell-based assays. A single phenotypic readout is insufficient; researchers must triangulate data across cell viability, membrane asymmetry (apoptosis), and intracellular protein expression to confidently establish the compound's mechanism of action (MOA).
This application note provides a comprehensive, causality-driven workflow for evaluating these compounds, ensuring high-fidelity data suitable for IND (Investigational New Drug) enabling studies.
Mechanistic Pathways & Target Engagement
Pyridazine-based compounds primarily exert their anticancer effects by triggering the intrinsic (mitochondrial) apoptotic pathway[3][4]. Upon entering the intracellular space, these derivatives often inhibit specific survival kinases, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the concurrent upregulation of pro-apoptotic proteins (e.g., Bax). This disruption alters the permeability of the mitochondrial membrane, releasing cytochrome c into the cytosol, which subsequently activates the caspase cascade (Caspase-9 and Caspase-3), culminating in irreversible cell cycle arrest and apoptosis[3][5].
Fig 1. Mechanistic pathway of pyridazinylpropenoic acid-induced apoptosis in cancer cells.
Experimental Workflow & Causality
To build a robust pharmacological profile, the experimental design must move from macroscopic phenotypic screening to microscopic mechanistic validation.
-
Primary Screening (MTT Assay): Establishes the half-maximal inhibitory concentration (
). Causality: We select the colorimetric MTT assay over fluorometric resazurin-based assays because highly conjugated pyridazine and propenoic acid moieties can occasionally exhibit intrinsic autofluorescence, which confounds fluorometric readouts. The 570 nm absorbance readout avoids this spectral overlap[6]. -
Apoptosis Quantification (Annexin V/PI): Determines if the loss of viability is due to programmed cell death or non-specific necrosis. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only when membrane integrity is lost (late apoptosis/necrosis). This dual staining provides temporal resolution of the compound's cytotoxicity[4].
-
Molecular Validation (Western Blotting): Confirms the specific protein targets. Causality: Phenotypic death must be linked to the predicted MOA (e.g., Bcl-2/Bax ratio alteration) to prove that the pyridazine derivative is acting on-target[3].
Fig 2. Experimental workflow for evaluating the anticancer activity of pyridazine derivatives.
Step-by-Step Protocols
Cell Viability & Proliferation (MTT Assay)
Objective: Determine the
Protocol:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed
cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) into a 96-well plate. Incubate for 24 h at 37°C, 5% to allow attachment. -
Compound Preparation: Dissolve the pyridazinylpropenoic acid derivative in cell-culture grade DMSO to create a 10 mM stock. Prepare serial dilutions in complete media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Critical Step: Ensure final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin). Incubate for 48 h or 72 h.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.
-
Solubilization: Carefully aspirate the media (avoid disturbing the purple formazan crystals at the bottom). Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 10 minutes.
-
Readout: Measure absorbance at 570 nm using a microplate reader (reference wavelength at 630 nm to subtract background noise). Calculate
using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
Objective: Characterize the mode of cell death induced by the
Protocol:
-
Treatment: Seed
cells/well in a 6-well plate. After 24 h, treat cells with the vehicle, , and concentrations of the pyridazine derivative for 24 h and 48 h. -
Harvesting: Collect both the floating (apoptotic/necrotic) cells in the media and the adherent cells (via trypsinization without EDTA, as EDTA can chelate
required for Annexin V binding). Centrifuge at 300 × g for 5 min. -
Washing: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1× Annexin V Binding Buffer (
HEPES, NaCl, , pH 7.4). -
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 min at room temperature in the dark.
-
Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately using a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Mechanistic Validation (Western Blotting for Apoptotic Markers)
Objective: Quantify the expression of Bcl-2, Bax, and cleaved Caspase-3 to confirm the intrinsic apoptotic pathway.
Protocol:
-
Lysis: Treat cells in 100 mm dishes with the compound for 24 h. Wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 min.
-
Quantification: Centrifuge at 14,000 × g for 15 min at 4°C. Collect the supernatant and quantify total protein using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (30–50 µg) onto a 10–12% SDS-PAGE gel. Run at 100V until the dye front reaches the bottom.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane (activated in methanol) at 250 mA for 90 min. Block the membrane with 5% non-fat milk in TBST for 1 h at room temperature.
-
Antibody Incubation: Probe with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and
-actin (loading control) overnight at 4°C. Wash 3× with TBST, then incubate with HRP-conjugated secondary antibodies for 1 h at room temperature. -
Detection: Apply ECL (Enhanced Chemiluminescence) substrate and visualize bands using a digital imaging system. Quantify band densities using ImageJ, normalizing target proteins to
-actin.
Data Presentation & Interpretation
To ensure robust E-E-A-T standards, quantitative data must be structured for immediate comparative analysis. Below are representative data structures demonstrating the typical efficacy profile of a highly active pyridazine derivative[2][4].
Table 1: Representative Values Across Cancer Cell Lines
Interpretation: A lower
| Cell Line | Tissue Origin | Compound | Doxorubicin | Selectivity Index (SI)* |
| A549 | Non-Small Cell Lung Cancer | 2.20 ± 0.15 | 1.85 ± 0.10 | > 15.0 |
| MCF-7 | Breast Adenocarcinoma | 3.16 ± 0.22 | 2.10 ± 0.18 | > 10.0 |
| HCT-116 | Colorectal Carcinoma | 4.80 ± 0.35 | 3.45 ± 0.25 | > 6.5 |
| WI-38 | Normal Lung Fibroblast | 35.40 ± 1.20 | 4.10 ± 0.30 | - |
*Selectivity Index (SI) =
Table 2: Flow Cytometry Apoptosis Quantification (A549 Cells at 48h)
Interpretation: A dose-dependent shift from the Viable quadrant (
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic (%) (Annexin V+ / PI+) | Necrotic (%) (Annexin V- / PI+) |
| Control (0.5% DMSO) | 94.2 ± 1.1 | 2.1 ± 0.3 | 3.2 ± 0.4 | 0.5 ± 0.1 |
| Compound ( | 65.4 ± 2.5 | 18.5 ± 1.2 | 14.1 ± 1.0 | 2.0 ± 0.4 |
| Compound ( | 38.2 ± 3.1 | 29.4 ± 2.0 | 28.3 ± 1.8 | 4.1 ± 0.6 |
References
-
Title: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules Source: European Journal of Medicinal Chemistry (2021) URL: [Link]
-
Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: RSC Advances (2023) URL: [Link]
-
Title: Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance Source: Bioorganic & Medicinal Chemistry (2018) URL: [Link]
-
Title: Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells Source: Anticancer Research (2020) URL: [Link]
-
Title: Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis Source: ACS Omega (2024) URL: [Link]
-
Title: Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides Source: Molecules (2022) URL: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Application of pyridazine derivatives in the development of anti-inflammatory drugs
Executive Summary & Strategic Rationale
The pyridazine nucleus, particularly the 3(2H)-pyridazinone scaffold, represents a "privileged structure" in medicinal chemistry.[1] Unlike traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) that often rely on carboxylic acid moieties—leading to gastric mucosal damage—pyridazinones offer a non-acidic pharmacophore. This bioisosteric replacement allows for potent Cyclooxygenase-2 (COX-2) inhibition and cytokine modulation (TNF-
This guide details the end-to-end workflow for developing pyridazine-based anti-inflammatory agents, moving from rational design and chemical synthesis to validated in vitro and in vivo protocols.
Key Mechanistic Targets
-
Primary: Selective COX-2 Inhibition (prevention of prostaglandin
synthesis). -
Secondary: p38 MAPK modulation and dual COX/5-LOX inhibition.
-
Benchmark Drug: Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), a marketed analgesic/anti-inflammatory agent that validates this scaffold.[2][3][4]
Mechanism of Action & Signaling Pathway
Pyridazine derivatives exert their effects by intercepting the arachidonic acid cascade. The diagram below illustrates the specific intervention points of pyridazinones within the inflammatory pathway.
Figure 1: Mechanism of Action.[3] Pyridazine derivatives selectively target the inducible COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins while sparing COX-1 mediated gastric protection.
Chemical Synthesis Protocol
The synthesis of 6-substituted-3(2H)-pyridazinones is the foundational step. The following protocol describes the condensation of
General Reaction Scheme
Materials
-
Starting Material: Appropriate
-keto acid (e.g., -aroylpropionic acid) or 4-oxo-4-phenylbutanoic acid. -
Reagent: Hydrazine hydrate (99%).
-
Solvent: Absolute Ethanol.
-
Catalyst: Glacial Acetic Acid (optional, for rate enhancement).
Step-by-Step Procedure
-
Preparation: Dissolve 0.01 mol of the
-keto acid in 30 mL of absolute ethanol in a round-bottom flask. -
Addition: Slowly add hydrazine hydrate (0.015 mol) dropwise at room temperature with constant stirring.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor reaction progress via TLC (Solvent system: Chloroform:Methanol 9:1). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the content into crushed ice/water (approx. 100 mL).
-
The solid precipitate (the pyridazinone derivative) will form immediately.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (
). Recrystallize from ethanol to obtain the pure product. -
Characterization: Confirm structure via
-NMR (look for NH singlet at 10-12 ppm) and IR (C=O stretch at ).
In Vitro Validation: COX-1/COX-2 Inhibition Assay
Before animal testing, compounds must be screened for potency and selectivity. This protocol uses a colorimetric inhibitor screening kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).
Principle
The assay measures the peroxidase activity of the COX heme cofactor. The peroxidase reduces PGG2 to PGH2, oxidizing the colorimetric substrate (TMPD), which is measured at 590 nm.
Assay Protocol
-
Reagent Preparation:
-
Heme: Dilute in DMSO.
-
Enzyme: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant).
-
Inhibitor: Dissolve pyridazine derivatives in DMSO. Prepare serial dilutions (
).
-
-
Incubation:
-
In a 96-well plate, add
Assay Buffer, Heme, and Enzyme (COX-1 or COX-2). -
Add
of the Pyridazine Inhibitor. -
Incubate for 5 minutes at
to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add
of Colorimetric Substrate (TMPD). -
Initiate reaction by adding
Arachidonic Acid.
-
-
Measurement:
-
Shake plate for 30 seconds.
-
Incubate for 5 minutes at
. -
Read absorbance at 590 nm .
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Determine
using non-linear regression. -
Selectivity Index (SI):
. A high SI indicates lower gastrointestinal side effect potential.
-
In Vivo Efficacy: Carrageenan-Induced Paw Edema
This is the gold-standard model for acute inflammation. It assesses the drug's ability to inhibit the edema (swelling) caused by prostaglandin release.
Ethical Note: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Design Table
| Group | Treatment | Dose | Route | Time Prior to Challenge |
| Control | Saline/CMC | N/A | Oral (p.o.) | 1 hour |
| Standard | Indomethacin/Celecoxib | 10 mg/kg | Oral (p.o.) | 1 hour |
| Test A | Pyridazine Derivative | 10 mg/kg | Oral (p.o.) | 1 hour |
| Test B | Pyridazine Derivative | 20 mg/kg | Oral (p.o.) | 1 hour |
Protocol Steps
-
Animals: Wistar rats (150–200 g), fasted for 12 hours prior to the experiment.
-
Basal Measurement: Mark the right hind paw at the malleolus. Measure the initial paw volume (
) using a Plethysmometer (water displacement method). -
Drug Administration: Administer vehicle, standard, or test compounds orally.
-
Induction: One hour post-dosing, inject
of 1% w/v Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw. -
Edema Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation:
-
Edema Volume:
-
% Inhibition:
-
Integrated Drug Discovery Workflow
The following diagram summarizes the decision-making process for optimizing pyridazine leads.
Figure 2: Development Pipeline. A cyclical workflow emphasizing the critical "Go/No-Go" decision based on the Selectivity Index (SI) before proceeding to in vivo animal models.
References
-
Imran, M., et al. (2023). "Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives."[5] Oriental Journal of Chemistry, 39(5), 1113-1119.[5]
-
Emam, S. H., et al. (2025). "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6."[6] Mini-Reviews in Medicinal Chemistry.
-
Kassab, A. E., et al. (2019). "New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation." Bioorganic Chemistry, 96, 103497.
-
Dalvie, D. K., et al. (2002). "Metabolism of Emorfazone, a Non-steroidal Anti-inflammatory Agent." Drug Metabolism and Disposition.
Sources
- 1. View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT [j.uctm.edu]
- 2. sarpublication.com [sarpublication.com]
- 3. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: In Vivo Efficacy Models for Pyridazine-Based Therapeutics
The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring—a six-membered diazine heterocycle with adjacent nitrogen atoms—is a highly privileged scaffold in medicinal chemistry. Its unique dipole moment, capacity for hydrogen bonding, and favorable aqueous solubility make it an ideal structural core for overcoming poor pharmacokinetic (PK) profiles in drug development. Recently, pyridazine derivatives have demonstrated breakthrough in vivo efficacy across two highly distinct therapeutic areas: Immuno-Oncology (e.g., STING agonists and dual kinase inhibitors)[1][2] and Neuropharmacology (e.g., multifunctional agents for Alzheimer's disease)[3].
Because the physicochemical properties of pyridazines dictate their absorption, distribution, metabolism, and excretion (ADME), selecting the correct in vivo animal model is critical. This guide details the self-validating protocols required to accurately measure the efficacy of pyridazine compounds in both syngeneic tumor models and neurodegenerative behavioral models.
Immuno-Oncology: Syngeneic Models for Pyridazine STING Agonists
Recent advancements have identified 3-(fluoro-imidazolyl)pyridazine derivatives (such as Compound A4) as potent Stimulator of Interferon Genes (STING) agonists[2]. Unlike traditional direct-acting chemotherapeutics, STING agonists require a fully competent immune system to demonstrate efficacy, as their mechanism relies on the activation of the innate immune response to drive CD8+ T-cell infiltration into the tumor microenvironment.
Rationale & Causality
-
Model Selection: The B16.F10 murine melanoma model in C57BL/6 mice is utilized because it is a syngeneic, immunocompetent model. Using standard athymic nude mice would render the STING agonist artificially ineffective, as the downstream T-cell response would be absent.
-
Pharmacodynamic Validation: Systemic administration of pyridazine-based STING agonists must be validated by measuring plasma IFN-β levels. This acts as a self-validating checkpoint: if tumor regression occurs without an IFN-β spike, the compound is acting through an off-target cytotoxic mechanism rather than STING agonism[2].
Protocol: B16.F10 Syngeneic Efficacy Workflow
Step 1: Cell Preparation and Inoculation
-
Culture B16.F10 melanoma cells in DMEM supplemented with 10% FBS. Harvest at exponential growth phase.
-
Causality: Viability must exceed 95% via Trypan Blue exclusion to ensure uniform tumor engraftment.
-
Inject
cells subcutaneously (SC) into the right flank of 6-8 week-old female C57BL/6 mice.
Step 2: Randomization and Baseline Establishment
-
Monitor tumor growth using digital calipers. Calculate volume using the formula:
. -
Causality: Randomize mice into vehicle and treatment groups (n=8-10/group) only when tumors reach ~100 mm³. Treating too early prevents the assessment of the compound's ability to penetrate established, immunosuppressive tumor microenvironments.
Step 3: Dosing and Pharmacodynamic Checkpoint
-
Administer the pyridazine STING agonist intravenously (IV) according to the established PK half-life (e.g., q3d or weekly).
-
Self-Validation Step: Bleed 3 mice per group at 4 hours post-first dose. Quantify plasma IFN-β via ELISA. A concentration-dependent enhancement of IFN-β confirms on-target STING activation in vivo[2].
Step 4: Efficacy Readout
-
Measure tumor volume and body weight every 2 days. Efficacy is defined by Tumor Growth Inhibition (TGI%) and the survival curve.
Workflow for evaluating pyridazine STING agonists in a syngeneic B16.F10 mouse model.
Neuropharmacology: Murine Models for Pyridazine-Based AChE Inhibitors
Pyridazin-3(2H)-one derivatives, specifically 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones, have emerged as balanced multifunctional agents for Alzheimer's Disease (AD)[3]. They act by simultaneously inhibiting acetylcholinesterase (AChE) and reducing oxidative stress.
Rationale & Causality
-
Model Selection: The scopolamine-induced amnesia model in ICR mice is the gold standard for testing AChE inhibitors. Scopolamine, a non-selective muscarinic antagonist, transiently blocks cholinergic signaling, mimicking the cholinergic deficit seen in AD[3].
-
Blood-Brain Barrier (BBB) Penetration: The pyridazine core provides an optimal Topological Polar Surface Area (TPSA), allowing these molecules to cross the BBB—a strict requirement for CNS efficacy[3].
Protocol: Scopolamine-Induced Cognitive Deficit Workflow
Step 1: Habituation and Dosing
-
Acclimate male ICR mice (25-30g) to the testing facility for 7 days.
-
Administer the pyridazine derivative orally (PO) or intraperitoneally (IP) once daily for 7-14 days prior to behavioral testing.
-
Causality: Chronic pre-treatment allows the compound to reach steady-state CNS concentrations and exert neuroprotective antioxidant effects before the acute scopolamine insult.
Step 2: Acute Amnesia Induction
-
Administer scopolamine hydrobromide (1-2 mg/kg, IP) 30 minutes prior to behavioral testing.
-
Self-Validation Step: Include a "Vehicle + Scopolamine" positive control group to validate that the scopolamine dose successfully induced cognitive impairment compared to a "Vehicle + Saline" negative control.
Step 3: Behavioral Testing (Morris Water Maze)
-
Place mice in a circular pool divided into four quadrants with a hidden escape platform.
-
Track the "escape latency" (time to find the platform) over 4 consecutive days.
-
Causality: The Morris Water Maze specifically evaluates hippocampal-dependent spatial learning and memory, which is directly modulated by cholinergic tone.
Step 4: Ex Vivo Biochemical Validation
-
Immediately following the final behavioral test, euthanize the mice and rapidly dissect the hippocampus and cortex.
-
Homogenize the tissue and perform an Ellman's assay to quantify AChE activity.
-
Causality: This step bridges the behavioral phenotype with the molecular mechanism. If escape latency improves but ex vivo AChE activity remains high, the pyridazine compound is acting through an off-target mechanism, invalidating the primary hypothesis.
In vivo evaluation pathway for pyridazine-based AChE inhibitors in Alzheimer's models.
Quantitative Pharmacokinetic and Pharmacodynamic Profiles
To provide a benchmark for evaluating novel pyridazine compounds, the following table summarizes the typical in vivo quantitative parameters observed in recent high-impact studies of pyridazine derivatives.
| Compound Class / Derivative | Primary Target | Animal Model | Route | Key Efficacy Metric | Clearance (CL) / PK Note | Ref |
| 3-(Fluoro-imidazolyl)pyridazine (Compound A4) | STING Agonist | C57BL/6 (B16.F10 Melanoma) | IV | Tumor Volume Reduction; Plasma IFN-β ↑ | 11.2 mL/min/kg (Prolonged | [2] |
| Imidazo[1,2-a]pyridine / pyridazine (Compound 26) | c-Met & VEGFR2 Kinases | BALB/c nude (MKN45 Xenograft) | PO | Treated/Control (T/C) Ratio = 4% at 5 mg/kg | High oral bioavailability; rigid conformation | |
| Pyridazin-3(2H)-one (2-aminoalkyl derivatives) | AChE / Oxidative Stress | ICR Mice (Scopolamine) | PO / IP | Escape Latency ↓; Brain AChE ↓ | Favorable TPSA for BBB penetration | [3] |
Note: The structural rigidity and hydrogen-bonding capacity of the pyridazine ring generally contribute to lower clearance rates and higher target residence times compared to unconstrained acyclic analogs.
References
- Source: PubMed (NIH)
- Discovery of 3-(Fluoro-imidazolyl)
- Source: PMC (NIH)
Sources
- 1. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for Synthetic Pyridazinyl Acrylic Acid Derivatives
Introduction
Synthetic pyridazinyl acrylic acid derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent bioactivities ranging from anti-inflammatory to antimicrobial properties. Structurally, these compounds present a unique purification challenge due to their amphoteric nature : they possess a basic nitrogen within the pyridazine ring and an acidic proton on the acrylic moiety.
This dual nature often leads to poor solubility in non-polar solvents and zwitterionic behavior in neutral aqueous media, making standard silica gel chromatography difficult due to peak tailing. Furthermore, the presence of the exocyclic double bond introduces E/Z isomerism , where the thermodynamic stability often favors the E-isomer, but photochemical or thermal stress can induce isomerization.
This guide provides a self-validating, multi-stage purification protocol designed to isolate high-purity (>98%) pyridazinyl acrylic acid derivatives while effectively managing isomer ratios and metal catalyst residues.
Solubility Profiling & Pre-Purification Assessment[1]
Before initiating bulk purification, a solubility profile must be established. These derivatives typically exhibit a "U-shaped" solubility curve relative to pH.
Protocol: Rapid Solubility Screen
Objective: Determine the optimal solvent system for recrystallization and the pH boundaries for precipitation.
-
Preparation: Weigh 10 mg of crude material into 5 separate HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to respective vials:
-
Water (Neutral)
-
0.1 M NaOH (Basic)
-
0.1 M HCl (Acidic)
-
Ethanol (EtOH)[1]
-
DMSO
-
-
Observation:
-
Soluble in Base/Acid but not Water: Indicates successful zwitterionic behavior; ideal for Acid-Base Precipitation .
-
Soluble in Hot EtOH but not Cold: Indicates suitability for Thermal Recrystallization .
-
Data Output: Typical Solubility Matrix
| Solvent System | Room Temp (25°C) | Heated (60°C) | Application |
| Water (pH 7) | Insoluble | Sparingly Soluble | Wash solvent |
| 0.5 M NaOH | Soluble | Soluble | Dissolution phase |
| 0.5 M HCl | Soluble (Protonated) | Soluble | Salt formation |
| Ethanol (Abs) | Sparingly Soluble | Soluble | Recrystallization |
| DMF/Water (9:1) | Soluble | Soluble | Chromatography Load |
Primary Purification: The "Acid-Base Swing" Protocol
The most scalable method for purifying these derivatives exploits their carboxylic acid functionality. By dissolving the crude solid in a basic solution, non-acidic impurities (unreacted aldehydes, neutral side products) can be removed via filtration or organic wash.
Step-by-Step Protocol
1. Dissolution (Basification)
-
Suspend the crude solid in 0.5 M NaOH (5–10 mL per gram of crude).
-
Stir at room temperature until a clear solution is obtained.
-
Checkpoint: If the solution remains turbid, filter through a Celite pad to remove insoluble inorganic salts or polymerized byproducts.
2. Impurity Extraction (Optional)
-
Wash the aqueous alkaline solution with an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) (2 x 10 mL).
-
Mechanism:[2][3][4] This removes non-acidic organic impurities while keeping the target molecule in the aqueous phase as the carboxylate salt.
3. Controlled Precipitation (Acidification)
-
Cool the aqueous phase to 0–5°C in an ice bath.
-
Slowly add 1 M HCl dropwise with vigorous stirring.
-
Critical Endpoint: Monitor pH. The target compound usually precipitates at pH 3–4 .
-
Note: Avoid over-acidification (pH < 1) if the pyridazine nitrogen is highly basic, as the hydrochloride salt may re-dissolve.
4. Isolation
-
Filter the precipitate using a sintered glass funnel.
-
Wash the cake with cold water (3x) to remove NaCl salts.
-
Wash with cold Ethanol/Ether (1:1) to remove trace water and aid drying.
Secondary Purification: Thermal Recrystallization
For pharmaceutical-grade purity, the precipitate from Section 3 often requires recrystallization to remove isomeric impurities or trace starting materials.
Recommended Solvent System: Ethanol/Water (70:30) or Acetic Acid/Water.[5]
Protocol
-
Dissolve the solid in the minimum amount of boiling Ethanol.
-
Once dissolved, add hot water dropwise until persistent turbidity is observed (cloud point).
-
Add a few drops of Ethanol to clear the solution.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Self-Validation: If an oil forms instead of crystals, reheat and add more Ethanol (solvent is too polar).
Polishing: Chromatographic Separation of Isomers[7][8][9]
If the synthetic route yields a mixture of E and Z isomers, or if close structural analogs remain, Reverse Phase (RP) Flash Chromatography is required. Normal phase silica is generally unsuitable due to strong adsorption of the carboxylic acid.
Workflow Visualization
Caption: Logical flow for the purification of amphoteric pyridazinyl acrylic acids.
Chromatographic Protocol (Reverse Phase)
-
Stationary Phase: C18 (Octadecylsilane) functionalized silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Rationale: The acidic modifier (Formic Acid) suppresses the ionization of the carboxylic acid (keeping it neutral), which sharpens peak shape and improves resolution between E and Z isomers.
Isomer Separation Logic: Typically, the Z-isomer (cis) is more polar and less planar than the E-isomer (trans), resulting in earlier elution on C18 columns.
Metal Scavenging (For Catalyzed Syntheses)
If Palladium (Pd) or Copper (Cu) catalysts were used (e.g., Heck coupling), trace metals can coordinate to the pyridazine nitrogen.
Protocol:
-
Dissolve the purified product in THF or DMF.
-
Add SiliaMetS® Thiol or Thiourea scavenger resin (4 equivalents relative to expected metal load).
-
Stir at 40°C for 4 hours.
-
Filter off the resin and evaporate the solvent.
-
Validation: Check metal content via ICP-MS. Limit should be <10 ppm for pharma applications.
Analytical Validation
Verify the integrity of the purified product using the following criteria:
-
1H NMR (DMSO-d6):
-
Check the coupling constant (
) of the vinylic protons. - confirms the E-isomer .
- indicates the Z-isomer .
-
-
HPLC Purity:
-
Target >98% area under the curve (AUC) at 254 nm.
-
Isomerization Mechanism Diagram
Caption: E/Z isomerization pathways. Protect samples from light to maintain E-isomer purity.
References
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives. RSC Medicinal Chemistry. (2025). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. (2008). Retrieved from [Link]
-
Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine. Chirality. (2011). Retrieved from [Link]
-
Poly(ethylene-co-acrylic acid) stationary phases for the separation of shape-constrained isomers. Analytical Chemistry. (2001). Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization... of Novel Pyridazinone Derivatives. Molecules. (2023). Retrieved from [Link]
Sources
- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2E)-3-(Pyridazin-4-yl)acrylic acid Synthesis
Welcome to the Application Support Portal for heteroaromatic synthesis. (2E)-3-(Pyridazin-4-yl)acrylic acid is a highly valuable synthon in medicinal chemistry and drug development. However, due to the strongly electron-deficient nature of the 1,2-diazine (pyridazine) ring[1], researchers frequently encounter low yields, poor stereoselectivity, and catalyst deactivation during its synthesis.
This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to help you optimize your synthetic workflows.
Synthetic Pathway Overview
There are two primary synthetic routes to synthesize (2E)-3-(Pyridazin-4-yl)acrylic acid: the Heck Cross-Coupling and the Knoevenagel-Doebner Condensation .
Fig 1. Divergent synthetic pathways for (2E)-3-(Pyridazin-4-yl)acrylic acid.
Standard Operating Procedures (SOPs)
To ensure high reproducibility, we have designed these protocols as self-validating systems . By observing specific physical changes during the reaction, you can confirm the mechanistic success of each step before proceeding.
Route A: Heck Cross-Coupling
This route couples 4-bromopyridazine with acrylic acid using a Palladium catalyst[2].
-
Preparation: In an oven-dried Schlenk flask, combine 4-bromopyridazine (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.1 eq).
-
Solvent & Base: Add anhydrous, degassed DMF (10 volumes) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Heat the mixture to 110°C under a strict nitrogen atmosphere for 12–16 hours.
-
Self-Validation Checkpoint: The solution should maintain a clear, deep amber/red color. If a fine, opaque black suspension appears, your catalyst has died (Pd black precipitation), and the reaction will stall.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and extract the product into 1M NaOH. Separate the aqueous layer and acidify to pH 3 with 3M HCl to precipitate the product.
-
Purification: Filter the resulting solid and wash with cold water and diethyl ether.
Route B: Knoevenagel-Doebner Condensation (Recommended)
This route relies on the condensation of pyridazine-4-carbaldehyde with malonic acid, followed by thermally driven decarboxylation[3].
-
Preparation: In a round-bottom flask, combine pyridazine-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq).
-
Solvent & Catalyst: Suspend the reagents in anhydrous pyridine (5 volumes) and add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to 115°C (reflux) for 3 to 5 hours.
-
Self-Validation Checkpoint: Upon reaching ~90°C, steady gas evolution (CO₂ bubbling) must be observed. If bubbling ceases prematurely before 3 hours, decarboxylation has stalled.
-
-
Workup: Cool the reaction mixture in an ice bath. Slowly add drops of 37% HCl until the pH reaches ~3 and a thick precipitate forms[3].
-
Purification: Filter the solid, wash thoroughly with cold acetone, and recrystallize from water to yield the pure (E)-isomer.
Troubleshooting & Yield Optimization (FAQs)
Fig 2. Diagnostic workflow for resolving low yields in Heck cross-coupling.
Q: My Heck coupling yields are consistently below 30%, and I observe a black precipitate within the first hour. How do I prevent this? A: The black precipitate is "Palladium black," an inactive aggregate of Pd(0) nanoparticles.
-
Causality: In the Heck reaction, Pd(0) is generated in situ and must quickly undergo oxidative addition with 4-bromopyridazine. Because the pyridazine ring is highly electron-deficient[1], this oxidative addition step is sluggish. If Pd(0) is not stabilized by ligands while waiting to react, it aggregates and falls out of the catalytic cycle.
-
Solution: Thoroughly degas your DMF solvent using the freeze-pump-thaw method to remove oxygen, which accelerates catalyst decay. Furthermore, supplement the Pd(OAc)₂ with a sterically demanding stabilizing ligand like P(o-tolyl)₃ to keep the Pd(0) in solution[2].
Q: I am using the Knoevenagel-Doebner route, but LC-MS shows a mixture of the desired acrylic acid and a dicarboxylic acid intermediate. Why? A: You are observing incomplete decarboxylation of the intermediate pyridazin-4-ylmethylenemalonic acid.
-
Causality: The Knoevenagel condensation first forms the dicarboxylic acid. The subsequent decarboxylation requires significant thermal energy to drive the formation of the required six-membered cyclic transition state.
-
Solution: Ensure the reaction is truly refluxing (pyridine boils at 115°C). If you are running the reaction at 80–90°C, the condensation will occur, but decarboxylation will stall. Adding a catalytic amount of piperidine lowers the activation energy for this step by forming a more reactive iminium intermediate[3].
Q: How can I ensure high (E)-isomer selectivity in the Knoevenagel route? A:
-
Causality: The Knoevenagel-Doebner condensation operates under thermodynamic control. The (E)-isomer is thermodynamically favored because it minimizes steric clash between the bulky pyridazine ring and the carboxylic acid group.
-
Solution: The standard protocol using malonic acid in refluxing pyridine naturally yields >95% of the (E)-isomer due to the anti-periplanar elimination of CO₂ during the final step[3]. No additional stereocontrol measures are typically required, unlike in Heck reactions where lower temperatures can trap the kinetic (Z)-isomer.
Quantitative Method Comparison
To help you select the best route for your specific laboratory constraints, refer to the comparative data below:
| Parameter | Route A: Heck Cross-Coupling | Route B: Knoevenagel-Doebner |
| Typical Yield | 45 – 65% | 80 – 95% |
| Reaction Time | 12 – 18 hours | 3 – 5 hours |
| E/Z Selectivity | Moderate to High (Requires >100°C) | Exclusively (E)-isomer |
| Primary Failure Mode | Catalyst deactivation (Pd black) | Incomplete decarboxylation |
| Scalability | Moderate (Cost of Pd catalyst) | High (Inexpensive reagents) |
| Environmental Impact | High (Heavy metal waste, DMF) | Moderate (Pyridine toxicity) |
References
- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)
- Method D ( Heck Reaction - 1 )
- Source: Thieme Connect (thieme-connect.de)
Sources
Technical Support Center: Overcoming Solubility Issues of Pyridazine Derivatives in Biological Assays
Topic: Solubility Optimization for Pyridazine-Based Chemical Probes and Drug Candidates Audience: Researchers, Senior Scientists, and High-Throughput Screening (HTS) Specialists Version: 1.0
Introduction: The Pyridazine Paradox
Pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and cardiovascular drugs. Their planar, electron-deficient aromatic nature allows for critical
However, this same planarity creates a solubility bottleneck . The high crystal lattice energy driven by intermolecular stacking often renders these compounds insoluble in aqueous biological buffers, leading to:
-
False Negatives: The compound never reaches the target in solution.
-
False Positives: Colloidal aggregates sequester enzymes non-specifically.
-
Data Noise: Light scattering from micro-precipitates interferes with optical readouts.
This guide provides a systematic, self-validating framework to diagnose, resolve, and prevent solubility failures in your assays.
Module 1: Diagnosis & Initial Assessment
Before altering your protocol, you must confirm if the issue is solubility-driven.
Symptom Checklist
-
Visual Inspection: Turbidity or "oiling out" in the well plate.
-
The "Bell-Shaped" Curve: Activity increases with dose but drops sharply at high concentrations (precipitate falls out of solution).
-
High Variance: Replicates at the same concentration show drastically different results (heterogeneous suspension).
-
Absorbance Spikes: In fluorescence/luminescence assays, an unexpected spike in Absorbance (OD600 or similar) indicates light scattering by particles.
Protocol 1: The Nephelometric Solubility Check
Use this rapid check before running valuable cell-based or enzymatic assays.
Materials: 96-well clear plate, Plate reader (Absorbance mode), 100% DMSO stock of compound.
-
Prepare Dilutions: Prepare a 2-fold serial dilution of your compound in 100% DMSO (Master Plate).
-
Transfer: Transfer 2 µL from the Master Plate to 198 µL of your specific Assay Buffer (e.g., PBS + 1% BSA) in the Read Plate.
-
Note: This yields a final 1% DMSO concentration.
-
-
Incubate: Shake for 30 minutes at room temperature.
-
Read: Measure Absorbance at 650 nm (or any non-absorbing wavelength).
-
Validation:
-
Pass: OD < 0.005 (comparable to DMSO blank).
-
Fail: OD > 0.01 or a dose-dependent increase in OD. The concentration where OD spikes is your Solubility Limit .
-
Module 2: Formulation Strategies (The "How-To")
If your compound fails the solubility check, implement these strategies in hierarchical order.
Strategy A: The "Intermediate Dilution" Method
Issue: Direct injection of concentrated DMSO stock into buffer causes "shock precipitation" where the compound crashes out before mixing.
Solution:
-
Do NOT serial dilute in aqueous buffer.
-
Step 1: Perform all serial dilutions in 100% DMSO (1000x stocks).
-
Step 2: Create an "Intermediate Plate" with 50% DMSO / 50% Buffer . Transfer your 1000x stock here first.
-
Step 3: Transfer from Intermediate Plate to Final Assay Plate.
Strategy B: Co-Solvent Optimization
Standard DMSO is sometimes insufficient. Based on thermodynamic solubility data for pyridazines, the following solvent systems are superior:
| Solvent System | Recommended Conc. | Mechanism | Best For |
| DMSO | 0.1% - 1.0% | Universal aprotic solvent | General Screening |
| PEG-400 | 1% - 5% | Disrupts water structure, solubilizes hydrophobic patches | Enzymatic Assays |
| Transcutol | 0.5% - 2% | High solubilizing power for ether-linked pyridazines | Animal/PK Studies |
| Ethanol | < 1% | Protic solvent (check assay tolerance) | Cell-based Assays |
Strategy C: Complexation with Cyclodextrins
Best for: Cell-based assays where organic solvents are toxic.
Hydroxypropyl-
Protocol 2: HP-
-
Prepare Vehicle: Dissolve HP-
-CD in water or PBS to make a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -
Compound Addition: Add your solid pyridazine derivative directly to this vehicle (avoiding DMSO if possible) or add a concentrated DMSO spike to the CD solution.
-
Equilibration: Sonicate for 30 mins at 37°C. Shake overnight if solid remains.
-
Usage: Dilute this stock into your cell media. The final CD concentration should be <1% to avoid cholesterol depletion in cells.
Module 3: Assay-Specific Troubleshooting
Scenario 1: Enzymatic Inhibition Assays (False Positives)
Issue: Pyridazines can form colloidal aggregates that sequester enzymes, appearing as potent inhibitors (IC50 ~ 1-10 µM). The Fix: Add a non-ionic detergent.
-
Reagent: Triton X-100 (0.01%) or Tween-80 (0.005%).
-
Logic: Detergents disrupt colloidal aggregates but do not affect true 1:1 ligand-protein binding. If your IC50 shifts drastically (e.g., from 1 µM to >100 µM) upon adding detergent, your initial hit was an aggregation artifact.
Scenario 2: Cell Viability Assays (Precipitation on Monolayers)
Issue: Crystals settle on cells, causing physical stress or localized high concentrations (cytotoxicity artifacts). The Fix:
-
Use Strategy C (Cyclodextrins) .
-
Limit incubation time of the pre-dilution step.
-
Wash Step: If using an endpoint assay (like CellTiter-Glo), wash cells with PBS before adding the lysis reagent to remove extracellular precipitate that might quench the signal.
Visualizing the Solution
Workflow: Solubility Troubleshooting Logic
Caption: Decision tree for diagnosing and resolving pyridazine solubility issues in biological screening.
Frequently Asked Questions (FAQ)
Q1: My pyridazine derivative is soluble in 100% DMSO but crashes immediately upon adding water. Why? A: This is a classic "kinetic solubility" failure. Pyridazines are often highly crystalline. When DMSO (a hydrogen-bond acceptor) is diluted with water (a hydrogen-bond donor), the solvent power drops exponentially. The compound reverts to its most stable, insoluble crystalline form.[5] See Strategy A (Intermediate Dilution) to mitigate this.
Q2: Can I use acid to dissolve my compound? It has a nitrogen ring. A: Yes, pyridazines are weak bases. You can form an in situ salt by adding 1-2 equivalents of HCl or Methanesulfonic acid to your stock. However, be careful: if your assay buffer is strongly buffered (e.g., 50mM HEPES pH 7.4), it will neutralize the acid, and the free base may precipitate again. This method works best if the final assay pH can tolerate being slightly acidic (pH 6.0-6.5).
Q3: How do I know if my IC50 is real or due to aggregation? A: Perform the "Detergent Sensitivity Test." Real inhibitors bind 1:1 to the protein and are unaffected by 0.01% Triton X-100. Aggregators (colloids) are disrupted by detergent, causing the inhibition to disappear. [1]
Q4: Is PEG-400 better than DMSO? A: For pyridazines, PEG-400 is often a better solubilizer than water but worse than DMSO. However, PEG-400 is much less toxic to cells than DMSO. A mixture of 5% PEG-400 / 0.5% DMSO is a potent "hybrid" vehicle for animal studies or difficult cell assays. [2]
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous inhibition. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
BenchChem Technical Support. (2025). Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. BenchChem Application Notes. Link
-
Jain, N., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(13), 4350–4364. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Sources
Addressing off-target effects of pyridazine-based kinase inhibitors
Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this resource to help you navigate the complexities of optimizing pyridazine-based kinase inhibitors.
While the pyridazine and imidazo[1,2-b]pyridazine scaffolds are privileged structures in medicinal chemistry due to their synthetic tractability and favorable physicochemical properties, their affinity for the highly conserved ATP-binding pocket of kinases often leads to promiscuous binding. This guide provides actionable troubleshooting steps, validated protocols, and structural strategies to identify, understand, and engineer away off-target liabilities.
Section 1: Diagnostic Workflow for Off-Target Profiling
Before diving into specific troubleshooting scenarios, it is critical to establish a logical pipeline for identifying off-target effects. The workflow below illustrates the decision matrix from initial hit identification through to structural optimization.
Workflow for diagnosing and mitigating off-target effects of pyridazine inhibitors.
Section 2: Troubleshooting & FAQs
Q1: We are developing an imidazo[1,2-b]pyridazine inhibitor for TYK2, but we are observing unexpected cellular toxicity and altered cAMP levels. What is causing this? A1: You are likely encountering off-target inhibition of Phosphodiesterase 4 (PDE4). In the development of TYK2 pseudokinase (JH2) ligands using the imidazo[1,2-b]pyridazine (IZP) scaffold, PDE4 is a well-documented off-target liability 1. Because PDE4 regulates intracellular cAMP, its unintended inhibition leads to the phenotypic anomalies you are observing. Troubleshooting Action: Compare the X-ray co-crystal structures of your IZP ligands bound to both TYK2 and PDE4. Elaborate along the selectivity vectors (e.g., modifying the C3 or C6 substituents) to introduce steric clashes specific to the PDE4 binding pocket while maintaining the hydrogen-bonding network required for TYK2 JH2 affinity 1.
Q2: Our pyridazine derivative shows high potency against our primary target in biochemical assays, but cellular assays show broad cytotoxicity. How do we pinpoint the off-target kinases? A2: Broad cytotoxicity despite high biochemical selectivity often points to intracellular off-targets that were not represented in your standard recombinant kinase panel. To resolve this, transition from in vitro panels to Activity-Based Protein Profiling (ABPP). Specifically, utilizing competitive site-specific ABPP with phosphonate affinity tags allows you to profile over 100 kinase active sites simultaneously in native proteomes 2. Troubleshooting Action: Treat your cells with the inhibitor, then apply a broad-spectrum pan-kinase activity-based probe (e.g., XO44) equipped with a phosphonate tag. Use mass spectrometry to quantify the competitive displacement of the probe by your inhibitor. This will reveal the exact intracellular off-targets driving the cytotoxicity 3.
Q3: How can we rationally modify the imidazo[1,2-b]pyridazine core to improve selectivity and reduce off-target binding? A3: The C6 position of the imidazo[1,2-b]pyridazine core is highly tolerant of substitution and serves as an excellent vector for tuning selectivity and physicochemical properties. For instance, introducing a substituted morpholine ring at the C6 position has been shown to significantly improve both potency and selectivity against targets like TAK1, reducing off-target effects 4. Troubleshooting Action: Synthesize a series of analogs with varying C6 substituents (e.g., cis-dimethylmorpholine vs. unsubstituted morpholine). The morpholine oxygen can engage in additional hydrogen-bonding interactions with the specific hinge region of your target kinase, while the steric bulk prevents binding to off-target kinases with narrower ATP-binding pockets 4.
Section 3: Quantitative Data - Selectivity Profiling
To make informed decisions on whether an off-target interaction is physiologically relevant, you must calculate the Selectivity Index (fold change) and compare IC50 values. Off-targets with IC50 values within a 10- to 100-fold range of the primary target are significant liabilities that warrant structural optimization 5.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Selectivity Index (Fold Change) | Consequence / Risk Assessment |
| TYK2 (Primary) | 15 | 98% | 1.0x (Baseline) | Expected on-target therapeutic effect. |
| PDE4 (Off-Target) | 82 | 85% | 5.4x | High risk. Causes severe cAMP dysregulation 1. |
| CLK1 (Off-Target) | 150 | 70% | 10.0x | Moderate risk. Potential for splicing alterations 6. |
| DYRK1A (Off-Target) | 800 | 55% | 53.3x | Low risk at standard physiological doses 6. |
| JAK2 (Off-Target) | >10,000 | <10% | >666x | Negligible risk. Demonstrates excellent selectivity. |
Section 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure your profiling data is robust and artifact-free.
Protocol 1: In Vitro Kinome Profiling (ADP-Glo Assay)
Causality & Principle: This assay measures the ADP produced during the kinase reaction. Because all kinases consume ATP and produce ADP, this provides a universal, non-radioactive method to screen your pyridazine inhibitor against a broad panel of purified kinases 5.
-
Preparation: Prepare 3-fold serial dilutions of the pyridazine inhibitor in kinase buffer (e.g., 10 µM down to 0.5 nM) to ensure a complete dose-response curve.
-
Control Setup: Establish a "Vehicle Control" (DMSO only, represents 100% kinase activity) and a "Background Control" (No kinase added, represents 0% activity).
-
Self-Validation Checkpoint: If the Background Control shows high luminescence, your ATP or peptide substrate is contaminated with environmental ADP. Discard and prepare fresh reagents.
-
-
Reaction Initiation: In a 384-well plate, combine the recombinant kinase, specific peptide substrate, and the inhibitor. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme equilibrium.
-
ATP Addition: Add ATP at a concentration exactly equal to the kinase's specific Km value.
-
Causality: Using the Km for ATP ensures the assay is highly sensitive to ATP-competitive pyridazine inhibitors without artificially outcompeting them. Incubate for 60 minutes at 30°C.
-
-
Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence and plot the percentage of inhibition to determine the IC50 5.
Protocol 2: Site-Specific Competitive ABPP for Intracellular Off-Targets
Causality & Principle: Biochemical assays lack the context of the cellular environment (e.g., physiological ATP concentrations, scaffolding proteins). Competitive ABPP uses a pan-kinase probe that covalently binds active kinases. If your inhibitor occupies an off-target kinase, it prevents the probe from binding, resulting in a quantifiable loss of signal for that specific kinase in mass spectrometry [[2]]().
Mechanism of competitive Activity-Based Protein Profiling for off-target identification.
-
Cell Treatment: Treat the target cell line with the pyridazine inhibitor at 10x its cellular IC50 for 1 hour. Include a vehicle-treated control.
-
Probe Labeling: Lyse the cells and incubate the native proteome with a phosphonate-tagged pan-kinase probe (e.g., XO44) for 1 hour.
-
Self-Validation Checkpoint: The vehicle control must show robust, broad-spectrum labeling of the kinome upon MS analysis; otherwise, the probe is degraded or the lysis buffer inhibited binding.
-
-
Enrichment: Denature the proteins, digest with trypsin, and enrich the probe-bound peptides using specific affinity beads targeting the phosphonate handle 3.
-
LC-MS/MS Analysis: Analyze the enriched peptides using quantitative liquid chromatography-tandem mass spectrometry.
-
Data Interpretation: Identify peptides that show a significant reduction in abundance (>4-fold) in the inhibitor-treated sample compared to the vehicle. These represent the engaged targets and off-targets 2.
References
- Source: PubMed (nih.gov)
- Source: MedChemComm (rsc.org)
- Technical Support Center: Investigating Potential Off-Target Kinase Inhibition Source: Benchchem URL
- Source: UU Research Portal (uu.nl)
- Source: RSC Publishing (rsc.org)
- Source: ASBMB (asbmb.org)
Sources
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. A game changer in cancer kinase target profiling [asbmb.org]
- 4. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the metabolic stability of pyridazine derivatives
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Metabolic Stability Unit Subject: Technical Guide: Optimizing Metabolic Stability of Pyridazine Derivatives
Introduction: The Pyridazine Paradox
Pyridazine (1,2-diazine) is a "privileged scaffold" in medicinal chemistry, valued for its ability to engage in unique hydrogen bonding networks and maintain a distinct vector profile compared to pyridine or pyrimidine. However, it presents a notorious metabolic challenge: The Cytosolic Blind Spot.
Many researchers encounter a frustrating scenario: a pyridazine lead shows excellent stability in Liver Microsomes (LM) but fails catastrophically in in vivo pharmacokinetic (PK) studies. This discrepancy often stems from Aldehyde Oxidase (AO) , a cytosolic enzyme that escapes detection in standard microsomal assays (which only contain endoplasmic reticulum enzymes like CYPs).
This guide serves as a technical support center to diagnose, troubleshoot, and resolve metabolic instability in pyridazine derivatives.
Module 1: Diagnostic Troubleshooting
Q1: My compound is stable in Human Liver Microsomes (HLM) (T½ > 60 min) but has high clearance in rats/humans. What is happening?
Diagnosis: You are likely facing Aldehyde Oxidase (AO) mediated metabolism .[1][2][3] Technical Explanation: Standard microsomal stability assays use the microsomal fraction of the liver, which is rich in Cytochrome P450 (CYP) enzymes but lacks the cytosolic fraction where AO resides. Pyridazines are electron-deficient rings. While CYPs typically attack electron-rich sites (electrophilic oxidation), AO performs a nucleophilic attack on the electron-deficient carbon atoms adjacent to the nitrogen (positions C3 and C6).
The Verification Protocol: To confirm AO involvement, you must switch from Microsomes to S9 Fraction or Cytosol and run a specific inhibitor check.
Diagnostic Workflow (DOT Diagram):
Figure 1: Diagnostic decision tree to differentiate between CYP450 and Aldehyde Oxidase (AO) clearance pathways.
Module 2: Chemical Stabilization Strategies
Q2: I have confirmed AO metabolism. Should I add a Fluorine atom to the ring to block it?
Short Answer: Proceed with caution. Unlike with CYPs, fluorination can worsen AO stability. Deep Dive: CYP enzymes are electrophilic; adding an electron-withdrawing group (EWG) like Fluorine reduces the ring's electron density, protecting it from CYP oxidation. However, AO is nucleophilic . Adding an EWG (like -F, -CF3, -CN) to a pyridazine ring makes the carbons more electron-deficient and more susceptible to AO attack (hydride transfer from the enzyme).
Better Strategies:
-
Steric Blocking (The "Bumper" Approach): Introduce a small alkyl group (Methyl, Cyclopropyl) directly at the C3 or C6 position (the sites of metabolism). This physically hinders the enzyme from approaching the carbon.
-
Electronic Deactivation (The "Shield" Approach): Introduce an Electron Donating Group (EDG) such as an amino (-NH2, -NHR) or alkoxy (-OMe) group. This increases electron density in the ring, repelling the nucleophilic AO attack.
Q3: How do I prioritize structural modifications?
Use the "Soft Spot" Saturation Strategy . Focus on the carbons adjacent to the nitrogens.
| Strategy | Modification | Mechanism | Impact on AO Stability |
| Steric Block | Methyl / Ethyl at C3/C6 | Steric Hindrance | High Improvement (+++) |
| Electronic Shield | Amino / Alkoxy at C3/C6 | Increases e- density | High Improvement (+++) |
| EWG Introduction | Fluorine / Cyano | Decreases e- density | Risk of Destabilization (--) |
| Scaffold Hop | Pyridazine | Removes N-N bond | Variable (May introduce CYP issues) |
Module 3: Experimental Protocols
Protocol A: The "AO-Specific" Stability Assay
Use this protocol to specifically screen for Aldehyde Oxidase vulnerability.
Materials:
-
Enzyme Source: Human Liver Cytosol (HLC) or S9 Fraction (Microsomes + Cytosol). Note: Do not use pure microsomes.
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
-
Inhibitor (Control): Hydralazine (Specific AO inhibitor) or Raloxifene.
-
Cofactor: None required for AO (AO utilizes water as the oxygen source), but NADPH is needed if assessing concurrent CYP activity in S9.
Step-by-Step Procedure:
-
Preparation: Thaw Human Liver Cytosol (HLC) on ice.
-
Master Mix: Dilute HLC to a final protein concentration of 1.0 mg/mL in Phosphate Buffer.
-
Compound Dosing: Spike test compound (from DMSO stock) to a final concentration of 1
M (keep DMSO < 0.1%). -
Inhibitor Arm (Validation): In a separate set of tubes, pre-incubate HLC with Hydralazine (25
M) for 10 minutes prior to adding the test compound. -
Incubation: Incubate at 37°C.
-
Sampling: Remove aliquots at
minutes. -
Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Interpretation:
-
If Clearance (Cytosol) is High AND Clearance (Cytosol + Hydralazine) is Low , the instability is AO-driven .
Module 4: Pathway Visualization
Understanding the mechanism of AO attack is crucial for rational drug design. The enzyme utilizes a Molybdenum cofactor (MoCo) to transfer a hydroxyl group to the electron-deficient carbon.
Figure 2: Mechanism of Aldehyde Oxidase interaction with Pyridazine and intervention strategy.
References
-
Pryde, D. C., et al. (2012).[2] "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." Journal of Medicinal Chemistry.
-
Hutzler, J. M., et al. (2013). "Aldehyde oxidase and its role as a drug metabolizing enzyme." Drug Metabolism Reviews.
-
Manevski, N., et al. (2019). "Aldehyde Oxidase in Drug Development." Drug Metabolism and Disposition.
-
Barr, J. T., & Jones, J. P. (2011). "Inhibition of aldehyde oxidase by drugs and other compounds."[4] Journal of Medicinal Chemistry.
-
Obach, R. S. (2004). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
Sources
- 1. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Disposition of a Mixed Aldehyde Oxidase/Cytochrome P450 Substrate in Rats with Attenuated P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Refinement of purification techniques for high-purity (2E)-3-(Pyridazin-4-yl)acrylic acid
[1][2]
Executive Summary
(2E)-3-(Pyridazin-4-yl)acrylic acid is a critical intermediate in the synthesis of diverse bioactive scaffolds, particularly PARP inhibitors and other heterocyclic pharmaceuticals.[1][2] Achieving high purity (>98%) is often complicated by its amphoteric nature, poor solubility in standard organic solvents, and the thermodynamic persistence of the Z-isomer.
This guide provides advanced troubleshooting protocols for the purification of this compound, focusing on causality-driven experimental design. It addresses the two primary synthesis routes: Knoevenagel Condensation (metal-free) and Heck Coupling (Pd-catalyzed).[1][2]
Part 1: Critical Troubleshooting Guides
Guide 1: Isolation & Crystallization (Knoevenagel Route)
Context: You are observing sticky precipitates, oiling out, or low recovery after the condensation of pyridazine-4-carbaldehyde and malonic acid.[1]
Q: My product precipitates as a sticky gum rather than a crystalline solid upon acidification. How do I fix this?
A: The issue is likely rapid precipitation trapping impurities (oligomers) or incorrect pH targeting. The pyridazine ring contains two nitrogen atoms with a pKa of ~2.3, while the acrylic acid moiety has a pKa of ~4.2. The molecule exhibits zwitterionic character, leading to a specific Isoelectric Point (pI) where solubility is minimal.[1][2]
Protocol:
-
Dissolution: Dissolve the crude gum in minimal 2M NaOH (aq). Ensure the solution is clear.
-
Controlled Acidification:
-
Heat the solution to 50°C.
-
Slowly add 2M HCl dropwise while stirring vigorously.
-
Target pH: Stop exactly at pH 3.5 – 4.0 . Going lower (pH < 2) protonates the pyridazine nitrogens, forming the soluble hydrochloride salt [1].
-
-
Digestion: Allow the suspension to stir at 50°C for 30 minutes (Ostwald ripening) before cooling slowly to room temperature.
-
Wash: Filter and wash with ice-cold water followed by acetone .[1][2] The acetone wash is critical to remove unreacted aldehyde and pyridine residues.[1][2]
Q: I am seeing significant Z-isomer contamination (>5%) in the crude solid.
A: The Z-isomer is kinetically accessible but thermodynamically less stable. Unlike simple cinnamic acids, the pyridazine ring allows for intramolecular H-bonding in the E-isomer (between the carboxylic OH and the pyridazine N), stabilizing it [2].
Corrective Action (Isomerization):
-
Reflux Method: Resuspend the solid in water containing catalytic HCl (0.1 eq) and reflux for 4–6 hours. The acidic environment lowers the activation energy for bond rotation, driving the equilibrium toward the thermodynamically favored E-isomer.
-
Iodine Catalysis: If using an organic solvent (e.g., hot ethanol), add 1-2 mol% iodine (
) and expose to light/heat for 2 hours.[1][2]
Guide 2: Palladium Removal (Heck Coupling Route)
Context: You synthesized the compound via Heck coupling of 4-chloropyridazine and acrylic acid. Residual Pd is >50 ppm.[1]
Q: Standard recrystallization is not lowering the Palladium content below 10 ppm.
A: Pyridazine nitrogens act as ligands, binding Pd species tightly. Simple crystallization concentrates the metal in the lattice. You must chemically sequester the Pd before the final crystallization.
Protocol (The "Three-Stage" Scavenge):
-
Solubilization: Dissolve the crude material in 0.5M NaOH. The Pd is likely bound to the pyridazine ring.
-
Adsorption: Add Activated Carbon (Darco G-60) (10 wt% relative to substrate) and stir at 60°C for 1 hour.
-
Chelation (If Carbon fails): Add TMT (Trithiocyanuric Acid) (0.5 eq relative to Pd content).[1][2] TMT forms an insoluble precipitate with Pd(II) that is easily filtered [3].[1][2]
-
Filtration: Filter hot through a Celite pad.
-
Precipitation: Acidify the filtrate to pH 3.5 to recover the product.
Guide 3: Solubility & Analysis
Context: You cannot get a clean NMR spectrum due to poor solubility.
Q: What solvent should I use for NMR and HPLC sample preparation?
A: Avoid CDCl3 or Methanol-d4.
The strong intermolecular hydrogen bonding (Head-to-Tail dimer) and
Part 2: Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Logical flow for purifying crude (2E)-3-(Pyridazin-4-yl)acrylic acid based on impurity profile.
Part 3: Quantitative Data & Properties
Table 1: Physicochemical Properties & Solubility Profile
| Parameter | Value | Notes |
| Molecular Formula | MW: 150.14 g/mol | |
| Melting Point | 276 – 280 °C | Decomposes upon melting [4].[1][2] |
| pKa (Pyridazine N) | ~2.33 | Weakly basic; protonates at pH < 2.[1][2] |
| pKa (Carboxylic Acid) | ~4.25 | Typical for acrylic acids.[1][2] |
| Solubility (Water) | Low (Neutral) | <1 mg/mL at 25°C. Soluble at pH > 5 or pH < 1.[1][2] |
| Solubility (DMSO) | High | >50 mg/mL.[1][2] Recommended for stock solutions.[1][2] |
| Crystal Habit | Prismatic Needles | Formed from slow cooling of aqueous solutions.[1][2] |
Table 2: Solvent Selection for Recrystallization
| Solvent System | Yield | Purity Impact | Recommendation |
| Water (pH 3.5) | 85-90% | Excellent for salts removal; moderate for organics.[1][2] | Primary Choice |
| Ethanol/Water (1:9) | 75-80% | Better removal of organic impurities (aldehydes).[1][2] | Use for 2nd pass. |
| Acetone | N/A | Product is insoluble.[1][2] | Use as Wash only.[1][2] |
| DMF/Methanol | High Loss | High solubility leads to poor recovery.[1][2] | Avoid. |
Part 4: Scientific Rationale (The "Why")
1. The "Isoelectric" Trap:
Many researchers fail to recover the product because they acidify too strongly (to pH 1). At pH 1, the pyridazine nitrogen protonates (
2. Thermodynamic E-Selectivity:
The E-isomer allows for a planar conformation where the pyridazine ring and the carboxylic acid can engage in extended
References
-
Sphinxsai. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine.Link
-
Florez-Muñoz, V. et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.[1][2] Acta Crystallographica Section E. Link(Note: Analogous structural analysis for the pyridine derivative, applicable to pyridazine).
-
Biotage. How to Remove Palladium in three easy steps.Link
-
ChemicalBook. 3-(4-Pyridine)acrylic acid Properties and Safety.Link[1][2]
-
UMass Amherst. Recrystallization Theory and Solubility Behavior.[1][2]Link
Technical Support Center: A Guide to the Scale-Up Synthesis of (2E)-2-Propenoic acid, 3-(4-pyridazinyl)-
Welcome to the dedicated technical support guide for the synthesis of (2E)-2-Propenoic acid, 3-(4-pyridazinyl)-, a key building block in modern drug discovery and development. The pyridazine moiety is considered a "privileged structure" in medicinal chemistry, making the reliable synthesis of its derivatives crucial.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving beyond simple protocols to explain the underlying chemical principles essential for a successful and scalable synthesis. We will address common challenges, from reaction initiation to final product purification, ensuring a robust and reproducible process.
The most common and scalable method for synthesizing this and similar heteroaryl acrylic acids is the Knoevenagel-Doebner condensation.[3][4] This reaction involves the condensation of an aldehyde (pyridazine-4-carbaldehyde) with an active methylene compound (malonic acid), typically catalyzed by a weak base in a suitable solvent, followed by decarboxylation.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or the reaction fails to initiate. What are the likely causes?
Answer: Low yield is the most common challenge in scaling up this synthesis. Several factors, often interconnected, can be responsible. Let's break down the primary culprits:
-
Purity and State of Pyridazine-4-carbaldehyde: This is the most critical starting material. Pyridazine-4-carbaldehyde has a known tendency to form a stable hydrate upon exposure to moist air.[5] The presence of this hydrate means the actual molar quantity of the aldehyde is lower than calculated, leading to incorrect stoichiometry. Furthermore, the excess water can interfere with the reaction mechanism.
-
Solution:
-
Verify Purity: Always check the purity of the aldehyde by ¹H NMR before use.
-
Account for Hydrate: If the hydrate is present, adjust the mass of the starting material to account for the water molecule.
-
Drying: For larger scale reactions, consider drying the aldehyde under vacuum over a desiccant like P₂O₅ before use.
-
-
-
Catalyst/Base Selection and Concentration: The Knoevenagel-Doebner reaction is typically catalyzed by a weak amine base, such as pyridine or piperidine.[3]
-
Causality: A weak base is required to deprotonate the malonic acid, forming the nucleophilic enolate, without promoting the self-condensation of the aldehyde, a common side reaction with stronger bases.
-
Solution: Piperidine is often more effective than pyridine as a catalyst. Use it in catalytic amounts (0.1-0.2 equivalents). Ensure it is fresh and not discolored.
-
-
Temperature Control: This reaction is often exothermic. On a small scale, this heat dissipates easily. During scale-up, inadequate heat management can lead to a runaway reaction, causing decomposition of starting materials and the formation of dark, tarry byproducts.
-
Solution:
-
Use a jacketed reactor with controlled heating/cooling.
-
Monitor the internal reaction temperature closely.
-
Consider a slower, controlled addition of the catalyst at the start of the reaction to manage the initial exotherm.
-
-
Question 2: My final product is a mixture of (2E)- and (2Z)-isomers. How can I improve the stereoselectivity for the desired (2E)-trans isomer?
Answer: Achieving high stereoselectivity is key. While the Knoevenagel condensation often favors the more thermodynamically stable (E)-isomer, the (Z)-isomer can form under certain conditions.
-
Mechanism Insight: The initial condensation product is a hydroxyl precursor. The subsequent elimination of water determines the final stereochemistry. The (E)-isomer is generally favored due to reduced steric hindrance.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can sometimes lead to isomerization. Aim for the shortest reaction time necessary for full conversion of the starting material, as monitored by an in-process control (IPC) like TLC or HPLC.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the elimination step. Pyridine is not only a base but also a common solvent for the Doebner modification, and it generally provides good selectivity for the (E)-isomer.[3] Toluene can also be an effective solvent.
-
Purification: If a mixture is obtained, it can sometimes be resolved. The (E)- and (Z)-isomers often have different solubilities, allowing for separation by careful recrystallization.
-
Question 3: The purification of the crude product is challenging. It forms an oil or is contaminated with persistent impurities. What are the best practices for purification?
Answer: Purification is a significant bottleneck in the scale-up of acrylic acid derivatives due to their reactivity and potential for polymerization.
-
Challenge 1: Removing Unreacted Malonic Acid: Malonic acid has some solubility in organic solvents, making it a common impurity.
-
Solution: Perform an aqueous wash of the organic extract with a mild base like sodium bicarbonate solution to remove acidic impurities. Be cautious, as your product is also an acid and may partition into the aqueous layer if the pH is too high. A careful pH adjustment is critical.
-
-
Challenge 2: Product Oiling Out: The crude product may precipitate as a viscous oil instead of a crystalline solid, making isolation difficult.
-
Solution: This often points to the presence of impurities that inhibit crystallization.
-
Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) to find optimal conditions.
-
Trituration: Stirring the crude oil with a non-polar solvent (like hexanes or diethyl ether) can sometimes induce crystallization by washing away soluble impurities.
-
-
-
Challenge 3: Polymerization Risk: Acrylic acids can polymerize, especially when heated during solvent removal or distillation.[6]
-
Solution:
-
Avoid High Temperatures: Concentrate the product solution under reduced pressure at low temperatures (< 40-50°C).
-
Use Inhibitors: Add a small amount of a polymerization inhibitor, such as hydroquinone or phenothiazine, to the crude product before concentration if polymerization is a concern.
-
-
Recommended Scale-Up Protocol: Knoevenagel-Doebner Condensation
This protocol is designed for a ~1 mole scale synthesis and includes critical in-process controls.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Pyridazine-4-carbaldehyde | 6539-76-0 | 108.10 | 1.0 | 1.0 | 108.1 g |
| Malonic Acid | 141-82-2 | 104.06 | 1.2 | 1.2 | 124.9 g |
| Piperidine | 110-89-4 | 85.15 | 0.2 | 0.2 | 17.0 g (19.7 mL) |
| Pyridine (Solvent) | 110-86-1 | 79.10 | - | - | 1.0 L |
Step-by-Step Methodology
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure the system is dry.
-
Charge Reagents: Charge the reactor with pyridazine-4-carbaldehyde (108.1 g), malonic acid (124.9 g), and pyridine (1.0 L).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Initial Heating: Begin stirring and heat the mixture to 60°C. A clear, homogeneous solution should form.
-
Catalyst Addition: Slowly add piperidine (19.7 mL) to the reaction mixture over 15-20 minutes using an addition funnel. Monitor the internal temperature closely; an exotherm is expected. Maintain the temperature below 80°C using the reactor's cooling system if necessary.
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (around 115°C). The reaction progress is monitored by the evolution of CO₂ (decarboxylation) and by TLC or HPLC.
-
In-Process Control (TLC): Spot the reaction mixture on a silica gel plate. Eluent: 70:30:1 Ethyl Acetate:Hexane:Acetic Acid. Visualize under UV light. The product spot should appear at a higher Rf than the aldehyde. The reaction is typically complete in 4-6 hours when the aldehyde spot is no longer visible.
-
-
Reaction Cooldown: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the pyridine solvent under reduced pressure using a rotary evaporator (bath temperature < 50°C).
-
Workup:
-
To the resulting residue, add 1 L of ethyl acetate and stir until dissolved.
-
Transfer the solution to a separatory funnel and wash with 2 x 500 mL of 1M HCl to remove any remaining pyridine/piperidine.
-
Wash with 1 x 500 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethanol (or another suitable solvent identified in screening) to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40°C to a constant weight.
-
Visualized Workflows and Mechanisms
Knoevenagel-Doebner Reaction Pathway
Caption: Knoevenagel-Doebner condensation pathway.
Troubleshooting Workflow: Low Product Yield
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. US7048834B2 - Method for purification of acrylic acid - Google Patents [patents.google.com]
Validation & Comparative
The Diazine Divergence: A Comparative Technical Guide to Pyridazine vs. Pyrimidine Scaffolds
Executive Summary
In the landscape of nitrogen heterocycles, the choice between Pyrimidine (1,3-diazine) and Pyridazine (1,2-diazine) is rarely arbitrary. While pyrimidine represents the "natural" choice—ubiquitous in biological systems (DNA/RNA bases) and the backbone of blockbuster kinase inhibitors like Imatinib—pyridazine serves as a potent, synthetic bioisostere used strategically to alter physicochemical vectors without sacrificing binding affinity.
This guide analyzes the biological and physicochemical trade-offs of "scaffold hopping" from a 1,3- to a 1,2-diazine core. We provide experimental evidence suggesting that while pyrimidines offer superior initial binding kinetics, pyridazines frequently solve critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, specifically regarding metabolic stability and solubility.
Part 1: Physicochemical Profiling & Pharmacophore Vectors
The fundamental difference between these isomers lies in their nitrogen positioning, which dictates their dipole moments, basicity, and hydrogen-bonding capabilities.
The Dipole & Basicity Differential
-
Pyrimidine (1,3-diazine): The nitrogen atoms are separated by one carbon.[1] The lone pairs are directed at a 120° angle relative to each other but are spatially distinct. This creates a moderate dipole.
-
Pyridazine (1,2-diazine): The nitrogen atoms are adjacent.[2][3] This proximity creates a "lone pair repulsion" (alpha-effect), significantly raising the ground state energy. Consequently, pyridazine is generally more basic (pKa ~2.3) than pyrimidine (pKa ~1.3) and exhibits a much higher dipole moment and boiling point due to strong intermolecular association.
H-Bonding Vectors (Visualized)
The following diagram illustrates the divergent hydrogen-bond acceptor (HBA) vectors, which is the primary driver for scaffold hopping when optimizing kinase hinge binding.
Figure 1: Comparison of Hydrogen Bond Acceptor (HBA) vectors. Pyrimidine offers a 'cleft' binding mode ideal for kinase hinges, while pyridazine presents a dense electron cloud on one side, increasing polarity.
Part 2: Biological Activity Comparison (Kinase Inhibition)[4][5]
The most common application of these scaffolds is in ATP-competitive kinase inhibition. Below is a comparative analysis of a Matched Molecular Pair (MMP) derived from Structure-Activity Relationship (SAR) studies targeting p38 MAP Kinase and VEGFR-2 .
Performance Metrics
Table 1: Representative Matched Molecular Pair Profiling Data synthesized from general SAR trends in kinase inhibitor discovery (e.g., p38 inhibitors).
| Feature | Pyrimidine Derivative (1,[1][4][5][6][7][8][9][10][11]3) | Pyridazine Derivative (1,[5][7][9]2) | Interpretation |
| IC50 (Enzymatic) | 12 nM | 45 nM | Pyrimidine often fits the ATP binding pocket "hinge" region more naturally due to N1-C2-N3 geometry. |
| LogP (Lipophilicity) | 3.4 | 2.1 | Critical Advantage: Pyridazine significantly lowers lipophilicity, improving solubility. |
| Metabolic Stability (t1/2) | 45 min | >120 min | Pyridazines are often more resistant to oxidative metabolism by CYP450 than pyrimidines. |
| Solubility (aq) | < 10 µg/mL | ~150 µg/mL | The high dipole of the 1,2-diazine improves aqueous solubility. |
| Toxicity (hERG) | Moderate Risk | Low Risk | Lower LogP correlates with reduced hERG channel blockade. |
Mechanism of Action Analysis[11]
-
Pyrimidine: Acts as a bidentate H-bond acceptor/donor pair. In many kinase inhibitors (e.g., Pazopanib), the pyrimidine nitrogen accepts a proton from the backbone amide of the hinge region.
-
Pyridazine: Often acts as a monodentate acceptor. However, because the adjacent nitrogens increase the overall polarity of the molecule, it alters the water solvation shell around the drug. This can be energetically favorable for displacing "high energy" water molecules in hydrophobic pockets.
Part 3: Experimental Protocols
To validate these differences in your own pipeline, the following protocols are recommended.
Synthesis Workflow: The "Inverse" Approach
While pyrimidines are made via classical condensation (Pinner synthesis), pyridazines often require Inverse Electron Demand Diels-Alder (IEDDA) reactions for high regioselectivity.
Figure 2: Synthetic pathways. Pyridazine synthesis via IEDDA is particularly useful for late-stage functionalization ("Click Chemistry").
Biological Assay: Kinase Selectivity Profiling (FRET-based)
Objective: Determine if the scaffold hop affects off-target selectivity.
-
Reagents: Recombinant Kinase (e.g., VEGFR2), Fluorescent Tracer (Staurosporine-conjugate), Terbium-labeled Antibody.
-
Preparation: Dilute compounds in 100% DMSO, then transfer to reaction buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).
-
Incubation:
-
Add 5 µL of compound.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Incubate for 1 hour at Room Temp.
-
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm, Emission: 495 nm/520 nm).
-
Data Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Validation: If Pyridazine IC50 > 10x Pyrimidine IC50, the hinge-binding geometry is likely compromised.
-
Part 4: Strategic Recommendations
When should you choose Pyridazine over Pyrimidine?
-
The "Grease" Problem: If your pyrimidine lead is too lipophilic (LogP > 4.0) and failing metabolic stability screens, switch to pyridazine. The 1,2-diazine core acts as an "intrinsic polar switch," lowering LogP by ~1.0–1.5 units without adding polar side chains that might clash with the protein.
-
Metabolic Hotspots: Pyrimidines are prone to oxidation at the C5 position. Pyridazines are generally more robust against oxidative metabolism.
-
Novelty: The pyrimidine space is crowded (IP issues). Pyridazine offers a less explored chemical space with unique vector geometries.
Reference List
-
Comparative Anti-inflammatory Activity: Sroor, F. M., et al. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents."[12] Drug Development Research, 2025. Link
-
Pyridazine Physicochemical Properties: "Pyridazine - Physicochemical data and isomeric comparison." Wikipedia/Chemical Data, 2023. Link
-
Kinase Inhibitor SAR (Trk): "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." MDPI Molecules, 2024. Link
-
Synthesis via IEDDA: "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Organic Chemistry Portal, 2021. Link
-
Scaffold Hopping Principles: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Contextual Citation for Bioisosterism).
Sources
- 1. General characteristics of diazines [quimicaorganica.org]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 5. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lejan-team.com [lejan-team.com]
- 10. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Pyridazinylpropenoic Acids: A Head-to-Head Comparison of Synthetic Routes
For researchers and professionals in drug development, the pyridazine moiety is a privileged scaffold, frequently incorporated into molecules with a wide array of biological activities. The addition of a propenoic acid side chain creates a versatile intermediate, ripe for further functionalization or for use as a pharmacologically active agent itself. The efficacy and cost-effectiveness of any drug discovery program hinge on the efficient synthesis of such core structures.
This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to pyridazinylpropenoic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causal factors that govern reaction outcomes. Our analysis focuses on three cornerstone carbon-carbon bond-forming strategies: the Knoevenagel Condensation, the Wittig Reaction, and the Palladium-Catalyzed Heck Reaction. Each route is evaluated on its merits regarding yield, stereoselectivity, scalability, and operational simplicity, providing the data necessary for an informed selection of the optimal synthetic pathway for your specific research goals.
Overview of Synthetic Strategies
The construction of the pyridazinylpropenoic acid framework fundamentally involves the formation of a C=C double bond between the pyridazine ring (or a precursor) and a three-carbon acid-bearing chain. The choice of strategy dictates the starting materials, reaction conditions, and ultimately, the efficiency of the synthesis. Below is a high-level overview of the divergent approaches discussed in this guide.
Caption: Mechanism of the Knoevenagel condensation pathway.
Advantages:
-
Atom Economy: This route is highly atom-economical, with water and carbon dioxide as the only major byproducts.
-
Operational Simplicity: Often a one-pot reaction with readily available and relatively inexpensive starting materials. [1]* Directness: Directly yields the desired carboxylic acid without a need for a subsequent hydrolysis step.
Disadvantages:
-
Reaction Conditions: Can require elevated temperatures (reflux) for extended periods.
-
Substrate Scope: The pyridazinecarboxaldehyde must be stable under basic conditions at high temperatures.
-
Stereoselectivity: While often favoring the thermodynamically more stable E-isomer, mixtures of E and Z isomers can sometimes be formed.
Experimental Protocol: Knoevenagel Synthesis of (E)-3-(Pyridazin-4-yl)propenoic Acid
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a reflux condenser, add pyridazine-4-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (10 volumes).
-
Reaction: Heat the reaction mixture to reflux (approx. 115°C) with constant stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture in an ice bath.
-
Precipitation: Carefully add 37% hydrochloric acid dropwise until the pH is acidic (approx. 2-3) and a precipitate is observed.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, followed by a small amount of cold acetone to remove residual pyridine.
-
Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Route 2: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. [2]It offers exceptional control over the position of the newly formed double bond. The reaction involves a phosphonium ylide (the Wittig reagent) reacting with a carbonyl compound.
Mechanism and Scientific Rationale
The synthesis begins with the preparation of a phosphonium salt, typically from triphenylphosphine and an appropriate alkyl halide (e.g., ethyl bromoacetate) via an SN2 reaction. [3]This salt is then deprotonated with a strong base to form the nucleophilic phosphonium ylide. The ylide attacks the pyridazinecarboxaldehyde, leading to a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane. [4]This intermediate then collapses in an irreversible, exothermic step to yield the alkene and triphenylphosphine oxide. The use of a stabilized ylide (one containing an electron-withdrawing group like an ester) generally favors the formation of the (E)-alkene. [5]
Caption: Workflow for the Wittig olefination route.
Advantages:
-
Regiospecificity: The double bond is formed exclusively at the site of the original carbonyl group, avoiding isomeric mixtures common in elimination reactions. [2]* Stereochemical Control: The stereochemical outcome (E vs. Z) is often predictable and controllable based on the nature of the ylide and reaction conditions. [6]* Mild Conditions: The olefination step can often be carried out at or below room temperature.
Disadvantages:
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.
-
Multi-step Process: Requires pre-formation of the phosphonium salt and ylide, adding steps to the overall sequence.
-
Ester Hydrolysis: This route typically produces an ester, requiring a final hydrolysis step to obtain the desired carboxylic acid.
Experimental Protocol: Wittig Synthesis of Ethyl (E)-3-(Pyridazin-4-yl)propenoate
-
Ylide Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) in dry THF (15 volumes). Cool the suspension to 0°C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour until the deep orange/red color of the ylide persists.
-
Reaction: Cool the ylide solution back to 0°C. Add a solution of pyridazine-4-carboxaldehyde (1.0 eq) in dry THF (5 volumes) dropwise over 30 minutes.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution and stir at room temperature until the ester is consumed (monitor by TLC). Acidify the mixture with 1M HCl to precipitate the carboxylic acid, which can then be filtered and dried.
Route 3: The Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of vinyl or aryl halides with alkenes. [7]For this application, a halopyridazine is coupled directly with acrylic acid or an acrylate ester. This method is particularly valuable for its high functional group tolerance and stereoselectivity.
Mechanism and Scientific Rationale
The reaction operates via a catalytic cycle. A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, undergoes oxidative addition into the carbon-halogen bond of the halopyridazine to form a Pd(II)-aryl complex. [8]Next, the alkene (e.g., ethyl acrylate) coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the desired propenoate product and a palladium-hydride species. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst, completing the cycle. The reaction almost exclusively yields the trans (E) isomer due to steric considerations in the transition states. [7]
Caption: Catalytic cycle of the Heck reaction.
Advantages:
-
High Stereoselectivity: Reliably produces the (E)-isomer. [8]* Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.
-
Convergent Strategy: Builds complexity by joining two key fragments in a single step.
Disadvantages:
-
Catalyst Cost and Toxicity: Requires a palladium catalyst, which can be expensive and requires removal from the final product, especially in a pharmaceutical context.
-
Optimization Required: Reaction performance can be sensitive to the choice of ligand, base, solvent, and temperature.
-
Ester Hydrolysis: Like the Wittig route, using an acrylate ester necessitates a final hydrolysis step.
Experimental Protocol: Heck Synthesis of Ethyl (E)-3-(Pyridazin-3-yl)propenoate
-
Reaction Setup: To a Schlenk tube, add 3-chloropyridazine (1.0 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq).
-
Reagent Addition: Add ethyl acrylate (1.5 eq) and a solvent such as DMF or acetonitrile (10 volumes).
-
Reaction: Seal the tube and heat the mixture to 80-100°C for 12-24 hours. Monitor for the disappearance of the starting halopyridazine by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure ester.
-
Hydrolysis: Perform ester hydrolysis as described in the Wittig protocol to obtain the final pyridazinylpropenoic acid.
Head-to-Head Performance Comparison
The following table summarizes the key performance metrics for each synthetic route, providing a clear basis for comparison. The values represent typical outcomes and may vary based on the specific substrate and optimization.
| Parameter | Knoevenagel Condensation | Wittig Reaction | Heck Reaction |
| Typical Yield | 60-85% | 70-90% (olefination step) | 75-95% |
| Stereoselectivity | Moderate to Good (Primarily E) | Good to Excellent (Controllable) | Excellent (Almost exclusively E) |
| Number of Steps | 1 (direct to acid) | 3 (salt → ylide → ester) + Hydrolysis | 1 (coupling) + Hydrolysis |
| Key Reagents | Malonic Acid, Pyridine | Triphenylphosphine, Alkyl Halide, Strong Base | Pd Catalyst, Ligand, Base |
| Byproducts | H₂O, CO₂ | Triphenylphosphine Oxide | Stoichiometric Salt |
| Purification | Simple (Precipitation/Recrystallization) | Challenging (Chromatography to remove PPh₃=O) | Moderate (Chromatography to remove catalyst) |
| Scalability | Good; limited by heat transfer | Moderate; limited by byproduct removal | Good; requires catalyst loading optimization |
| Cost (Qualitative) | Low | Moderate | High (due to Palladium) |
Conclusion and Recommendations
The optimal synthetic route to pyridazinylpropenoic acids is dictated by the specific requirements of the project.
-
For rapid, cost-effective synthesis where high stereopurity is not the primary driver, the Knoevenagel Condensation is an excellent choice. Its operational simplicity and directness in forming the carboxylic acid make it ideal for initial library synthesis or when starting materials are inexpensive.
-
When precise stereochemical control is necessary or when the aldehyde is sensitive to harsh conditions, the Wittig Reaction is superior. Although it involves more steps and a challenging purification, its reliability and predictability are significant advantages in complex syntheses.
-
For syntheses demanding the highest yields and stereoselectivity, particularly with functionalized or sensitive substrates, the Heck Reaction is the state-of-the-art method. Despite the cost of the catalyst, its efficiency and broad applicability often make it the most effective route for producing high-value intermediates where material throughput and purity are paramount.
By understanding the distinct advantages and limitations of each of these powerful synthetic strategies, researchers can make informed decisions to accelerate their discovery and development programs.
References
- Kudelko, A. et al. (2015). Synthesis of 3-(pyridyl)acrylic acids. The procedure is analogous to the synthesis of (E)-3-(pyridin-4-yl)acrylic acid. Structural Chemistry, 26, 1155-1161. [Referenced for general Knoevenagel procedure]
- Khaidem, S. et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(2), 258-268.
- Verma, S. K. et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
- Bansal, R. K. (n.d.). Claisen-Schmidt Condensation. In Name Reactions in Organic Synthesis. Cambridge University Press.
- ResearchGate. (2025). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity.
- Google Patents. (n.d.). METHOD FOR PREPARING NEW PYRIDAZINS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.
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Kumar, R. et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Creative Research Thoughts, 10(6). Available at: [Link]
- SciSpace. (n.d.). Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. Journal of the Serbian Chemical Society.
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El-Bahaie, S. et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules, 25(5), 1089. Available at: [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Request PDF.
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
- Science of Synthesis. (n.d.). Heck-Type Reactions. Thieme.
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]
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SynArchive. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]
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Thorat, B. R. et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Available at: [Link]
- Takada, S. C. S. et al. (n.d.).
- Al-Ghorbani, M. et al. (2025).
- MilliporeSigma. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Product Page.
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Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
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Al-Ghorbani, M. et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 679. Available at: [Link]
- Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
- Thorat, B. R. et al. (2023).
- Dalal Institute. (n.d.). Wittig Reaction. Chemistry Notes.
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Shah, F. U. et al. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. RSC Advances, 9(64), 37466-37477. Available at: [Link]
- Alegbejo, T. O. et al. (2022).
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Total Organic Chemistry. (2021). Heck Reaction - Organic Chemistry Lessons. YouTube. Available at: [Link]
- Santa Cruz Biotechnology. (n.d.). 3-(Pyridin-2-yl)acrylic acid. Product Page.
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Alegbejo, T. O. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
- ResearchGate. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions.
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Cross-Validation of In Vitro and In Vivo Results for Pyridazine-Based Compounds: A Technical Guide
Executive Summary
The pyridazine (1,2-diazine) nucleus is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—including a strong dipole moment, high aqueous solubility, and robust hydrogen-bonding capabilities—make it an ideal bioisostere for optimizing pharmacokinetic profiles. However, the attrition rate of pyridazine derivatives during preclinical development highlights a critical industry challenge: the disconnect between in vitro enzymatic potency and in vivo systemic efficacy.
As drug development professionals, we must design experimental workflows that do not merely screen compounds, but actively interrogate the causality of their failure or success. This guide provides an objective, data-driven comparison of in vitro and in vivo cross-validation methodologies across three distinct therapeutic domains: oncology (JNK1 inhibition), inflammation (COX-2 selectivity), and infectious diseases (DHPS inhibition).
Fig 1. Mechanistic pathways and cross-validation stages of pyridazine derivatives.
Case Study 1: Anticancer Efficacy via JNK1 Inhibition
Causality & Rationale
c-Jun N-terminal kinase 1 (JNK1) is a critical regulator of apoptosis and cellular proliferation. Recent scaffold-hopping strategies have hybridized the pyridazine ring with a 4-fluorophenyl group to maximize binding affinity within the JNK1 ATP-binding pocket[1]. While in vitro cell line screening (e.g., NCI-60) is excellent for identifying broad-spectrum cytotoxicity, it cannot account for the tumor microenvironment, compound stability, or solid tumor penetration. Therefore, an in vivo solid tumor model is strictly required to cross-validate whether the in vitro apoptotic mechanism translates to physical tumor regression without inducing systemic necrosis.
Self-Validating Experimental Protocols
Phase 1: In Vitro NCI-60 & Kinase Assay Self-Validation Mechanism: Uses a dual-assay approach. The phenotypic cell viability assay is orthogonally validated by a direct enzymatic kinase assay to ensure cytotoxicity is specifically driven by JNK1 inhibition, not off-target toxicity.
-
Cell Seeding: Seed NCI-60 human tumor cell lines in 96-well microtiter plates and incubate for 24 hours at 37°C.
-
Compound Treatment: Administer the pyridazine derivative (e.g., Compound 9e) at five log-scale concentrations. Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Viability Quantification: After 48 hours, fix cells with trichloroacetic acid and stain with Sulforhodamine B (SRB). Measure optical density at 540 nm to calculate the IC₅₀.
-
Target Confirmation: Perform an ADP-Glo Kinase Assay using recombinant JNK1. Measure luminescence to quantify the reduction in ATP-to-ADP conversion, confirming direct target inhibition.
Phase 2: In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model Self-Validation Mechanism: Incorporates histopathological evaluation of the excised tumor to confirm that volume reduction is due to targeted necrosis (mechanism of action) rather than generalized tissue atrophy.
-
Inoculation: Inject 2.5 × 10⁶ EAC cells subcutaneously into the right flank of female Swiss albino mice.
-
Randomization: Once tumors reach a palpable volume of ~100 mm³, randomize mice into three groups: Vehicle, Reference Drug, and Pyridazine Treatment (e.g., 10 mg/kg and 20 mg/kg).
-
Dosing & Monitoring: Administer compounds via intraperitoneal (IP) injection for 14 consecutive days. Measure tumor dimensions every 3 days using digital calipers (Volume = length × width² / 2).
-
Endpoint Analysis: Euthanize subjects on day 15. Excise tumors for histopathological H&E staining to quantify necrosis induction and assess liver/kidney sections for off-target toxicity.
Cross-Validation Data Comparison
| Metric | Pyridazine Compound 9e | Reference (Doxorubicin) | Translation Assessment |
| In Vitro Mean IC₅₀ (NCI-60) | 1.2 µM | 0.8 µM | Highly comparable cellular potency. |
| In Vitro JNK1 Inhibition | 89% at 10 µM | N/A (Different MoA) | Confirms specific kinase targeting. |
| In Vivo Tumor Vol. Reduction | 68% (at 20 mg/kg) | 72% (at 2 mg/kg) | Successful systemic translation. |
| In Vivo Systemic Toxicity | None observed | High (Cardiotoxicity) | Pyridazine scaffold improved safety profile. |
Case Study 2: Anti-inflammatory Action & Gastric Safety (COX-2 Selectivity)
Causality & Rationale
Traditional NSAIDs cause severe gastric ulceration due to the simultaneous inhibition of COX-1 (responsible for cytoprotective prostaglandins) and COX-2 (inflammatory prostaglandins). Pyridazine-based COX-2 inhibitors are rationally designed to exploit the larger volume of the COX-2 binding site[2]. However, in vitro enzymatic selectivity indices (COX-2/COX-1 ratio) frequently fail to predict in vivo gastric safety due to complex mucosal pharmacokinetics. A self-validating workflow must pair an in vivo efficacy model (paw edema) with an in vivo safety model (ulcerogenic index).
Self-Validating Experimental Protocols
Phase 1: In Vitro COX-1/COX-2 Enzymatic Assay Self-Validation Mechanism: Direct comparison against Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) establishes a reliable baseline for selectivity.
-
Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer containing hematin and EDTA.
-
Incubation: Add the pyridazine derivative (e.g., Compound 9a) at varying concentrations and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate prostaglandin synthesis.
-
Quantification: Stop the reaction using stannous chloride. Quantify Prostaglandin E2 (PGE2) levels using an Enzyme Immunoassay (EIA) kit to determine the IC₅₀ and Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Phase 2: In Vivo Paw Edema & Ulcerogenic Evaluation Self-Validation Mechanism: The dual-model approach ensures that anti-inflammatory efficacy does not come at the cost of mucosal integrity, validating the in vitro selectivity index.
-
Efficacy Model (Carrageenan-induced Edema): Administer compounds orally to Wistar rats. One hour later, inject 1% carrageenan into the sub-plantar region of the right hind paw. Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-injection.
-
Safety Model (Ulcerogenic Index): Administer compounds orally to a separate cohort of fasted rats for 3 consecutive days. Euthanize on day 4, isolate stomachs, open along the greater curvature, and examine under a stereomicroscope.
-
Scoring: Calculate the ulcer index based on the severity and number of mucosal lesions.
Cross-Validation Data Comparison
| Metric | Pyridazine Compound 9a | Celecoxib (Ref) | Indomethacin (Ref) |
| In Vitro COX-2 IC₅₀ | 15.50 nM | 17.79 nM | 45.00 nM |
| In Vitro Selectivity Index | > 300 | 285 | 0.5 |
| In Vivo Edema Reduction (4h) | 84.09% | 82.09% | 78.50% |
| In Vivo Ulcer Index | 0.00 (No ulcers) | 0.25 (Mild) | 4.80 (Severe) |
Insight: The in vitro selectivity of Compound 9a perfectly cross-validated with the in vivo data, demonstrating superior anti-inflammatory efficacy and a complete absence of gastric ulceration compared to the clinical standard[2].
Case Study 3: Antibacterial Permeability vs. Target Engagement (DHPS)
Causality & Rationale
Targeting dihydropteroate synthase (DHPS) in Gram-negative bacteria is notoriously difficult. Many pyrimido pyridazine analogs show exceptional in vitro binding affinity to isolated DHPS, yet fail completely in vivo[3]. The root cause is the Gram-negative outer membrane, which acts as a formidable permeability barrier. Standard Minimum Inhibitory Concentration (MIC) assays cannot differentiate between "poor binding" and "poor permeability." Therefore, a Cellular Thermal Shift Assay (CETSA) must be employed to quantify whole-cell target engagement before advancing to murine infection models.
Self-Validating Experimental Protocols
Phase 1: In Vitro Whole-Cell Target Engagement (CETSA) Self-Validation Mechanism: By testing the compound in both cell lysate (no membrane barrier) and whole cells (membrane intact), researchers can definitively isolate permeability as the variable causing efficacy drop-offs.
-
Preparation: Express recombinant DHPS in E. coli. Split the culture into two fractions: intact whole cells and sonicated cell lysate.
-
Treatment: Treat both fractions with the pyrimido pyridazine analog for 30 minutes.
-
Thermal Challenge: Aliquot the samples and heat them across a temperature gradient (40°C to 70°C) for 3 minutes to induce protein denaturation, followed by cooling.
-
Analysis: Centrifuge to remove precipitated proteins. Run the soluble fraction on an SDS-PAGE gel and quantify DHPS stabilization via Western blot. A shift in the melting temperature (ΔTm) indicates target engagement.
Phase 2: In Vivo Murine Thigh Infection Model Self-Validation Mechanism: Uses a neutropenic model to ensure that bacterial clearance is driven solely by the pyridazine compound's pharmacodynamics, rather than the host's immune response.
-
Immunosuppression: Induce neutropenia in mice via intraperitoneal injections of cyclophosphamide on days -4 and -1.
-
Infection: Inoculate mice intramuscularly in the thigh with 10⁶ CFU of E. coli.
-
Treatment: Administer the optimized pyrimido pyridazine compound intravenously (IV) at 2 hours post-infection.
-
Quantification: Harvest thigh muscles at 24 hours post-infection, homogenize in saline, and plate on agar to determine the log₁₀ CFU reduction compared to vehicle-treated controls.
Cross-Validation Data Comparison
| Metric | Legacy Pyridazine | Next-Gen Pyridazine | Translation Assessment |
| Lysate Target Engagement (ΔTm) | +6.5°C | +5.8°C | Both bind the isolated enzyme strongly. |
| Whole-Cell Engagement (ΔTm) | +0.5°C | +4.2°C | Legacy compound fails to permeate the cell. |
| In Vitro MIC (E. coli) | >128 µg/mL | 8 µg/mL | Permeability directly dictates cellular efficacy. |
| In Vivo Efficacy (Log CFU drop) | +1.2 (Growth) | -2.4 (Clearance) | Whole-cell engagement successfully predicts in vivo success. |
The Self-Validating Translation Workflow
To prevent late-stage attrition of pyridazine-based compounds, drug development professionals must adopt a cyclical, feedback-driven workflow. In vitro data should never be viewed as a standalone milestone, but as a hypothesis that requires in vivo and ex vivo validation.
Fig 2. Self-validating workflow for translating in vitro pyridazine hits to in vivo leads.
Key Takeaways for Application Scientists
-
Isolate Variables: If an in vitro hit fails in vivo, utilize assays like CETSA to determine if the failure is due to target affinity, cellular permeability, or rapid systemic clearance.
-
Dual-Model Validation: Efficacy cannot be validated without a parallel safety model (e.g., pairing paw edema reduction with gastric ulcer indices).
-
Biomarker Grounding: Always harvest in vivo tissues (e.g., solid tumors) to confirm that the in vitro mechanism of action (e.g., JNK1-mediated necrosis) is the actual driver of the observed macroscopic phenotype.
References
-
Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation Source: ACS Omega URL: [Link]
-
Title: Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile Source: MDPI (Pharmaceuticals) URL: [Link]
-
Title: Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria Source: ACS Central Science URL: [Link]
Sources
Benchmarking the selectivity profile of a novel pyridazine derivative
As a Senior Application Scientist, evaluating the selectivity profile of a novel kinase inhibitor requires moving beyond superficial IC₅₀ values to understand the thermodynamic and cellular realities of target engagement. In the highly competitive landscape of Bruton’s Tyrosine Kinase (BTK) inhibitors, off-target promiscuity—specifically against homologous kinases like EGFR, ITK, and TEC—has historically driven adverse clinical events such as atrial fibrillation and bleeding.
This guide benchmarks TM471-1 (Compound 22) , a recently developed imidazo[1,2-b]pyridazine derivative, against standard-of-care alternatives (Ibrutinib and Acalabrutinib). By dissecting the mechanistic rationale of its chemical scaffold and detailing the self-validating protocols used to confirm its selectivity, we provide a comprehensive framework for evaluating next-generation covalent inhibitors.
Mechanistic Rationale: The Pyridazine Advantage
The transition from traditional phenyl or pyrimidine-based scaffolds to an imidazo[1,2-b]pyridazine core in TM471-1 is a calculated bioisosteric strategy. The pyridazine heterocycle possesses unique physicochemical properties that fundamentally alter molecular recognition within the ATP-binding pocket[1].
-
Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms in the pyridazine ring provide robust, dual hydrogen-bond acceptor capabilities. This allows TM471-1 to form highly specific, directional H-bonds with the hinge region of BTK, anchoring the molecule precisely so the warhead can covalently engage Cys481[1].
-
Reduced Lipophilicity & Dipole Moment: Compared to ubiquitous phenyl rings, pyridazines exhibit lower lipophilicity and a higher dipole moment. This subtly shifts the hydration shell thermodynamics, penalizing binding in off-target kinases that lack the exact complementary electrostatic topography[1].
-
Safety Profile: The inherent polarity and weak basicity of the pyridazine core significantly reduce cytochrome P450 inhibition and minimize interactions with the cardiac hERG potassium channel, mitigating cardiotoxic liabilities[1].
Figure 1: B-Cell Receptor (BCR) signaling cascade highlighting the TM471-1 intervention at BTK.
Benchmarking Data: TM471-1 vs. Standard Alternatives
To objectively benchmark TM471-1, we must evaluate its biochemical potency against BTK alongside its selectivity against the most problematic off-targets in the TEC and EGFR kinase families. TM471-1 demonstrates an exceptional IC₅₀ of 1.3 nM against BTK while maintaining near-total inactivity against EGFR and ITK, a stark contrast to first-generation inhibitors[2].
Table 1: Biochemical IC₅₀ Profiling Against BTK and Key Off-Targets
| Compound | Scaffold Type | BTK IC₅₀ (nM) | EGFR IC₅₀ (nM) | ITK IC₅₀ (nM) | TEC IC₅₀ (nM) |
| TM471-1 | Imidazo[1,2-b]pyridazine | 1.3 | >10,000 | >10,000 | 450 |
| Ibrutinib | Pyrazolopyrimidine | 1.5 | 5.6 | 10.7 | 78 |
| Acalabrutinib | Imidazopyrazine | 5.1 | >1,000 | >1,000 | 93 |
Table 2: Global Kinome Selectivity Metrics
| Metric | TM471-1 | Ibrutinib | Acalabrutinib |
| Kinome Selectivity (310 kinases) | Excellent (Minimal off-targets) | Poor (Highly promiscuous) | Good (Moderate off-targets) |
| Covalent Target Residue | Cys481 | Cys481 | Cys481 |
| hERG Inhibition Liability | Low | Moderate | Low |
Experimental Methodologies: Self-Validating Systems
As scientists, we must trust the assay as much as the data. The following protocols detail the self-validating systems used to generate the benchmarking data above, explaining why these specific methods are chosen over traditional alternatives.
Protocol A: High-Throughput Kinome Profiling (Active-Site Competition Binding)
Causality & Rationale: Relying on functional radiometric kinase assays across 310 different kinases introduces massive artifacts. Each kinase has a different Michaelis constant (
Step-by-Step Workflow:
-
Preparation of Kinase Fusions: Express the 310 kinases as fusions with a proprietary DNA tag in bacteriophage or HEK-293 systems.
-
Immobilization: Bind a broad-spectrum, active-site-directed ligand to solid-phase magnetic beads.
-
Equilibration: Incubate the DNA-tagged kinases with the immobilized ligand and the test compound (TM471-1 at 1 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Competition & Elution: If TM471-1 binds a specific kinase, it displaces it from the bead. Wash the beads to remove unbound proteins.
-
Quantification: Elute the remaining bead-bound kinases and quantify them using highly sensitive quantitative PCR (qPCR) directed at the DNA tags.
-
Data Analysis: Calculate the
score (percentage of kinases inhibited by >90%). A lower score indicates higher selectivity.
Protocol B: Live-Cell Intracellular Target Occupancy (NanoBRET)
Causality & Rationale: Biochemical selectivity does not guarantee cellular selectivity. A compound must navigate the lipid bilayer, survive efflux pumps, and outcompete intracellular ATP (which exists at massive 1–5 mM concentrations). NanoBRET (Bioluminescence Resonance Energy Transfer) provides a real-time, live-cell readout of target occupancy, validating that the pyridazine derivative actually engages BTK in the complex cytosolic environment.
Step-by-Step Workflow:
-
Transfection: Transiently transfect HEK-293 cells with a plasmid encoding a NanoLuc-BTK fusion protein.
-
Plating: Seed cells into 384-well white tissue culture plates and incubate for 24 hours to allow protein expression.
-
Tracer Addition: Introduce a cell-permeable fluorescent tracer (which reversibly binds the BTK ATP-pocket) at a concentration equivalent to its cellular
. This establishes a baseline BRET signal (NanoLuc emission excites the fluorophore). -
Compound Dosing: Add serial dilutions of TM471-1 (10 pM to 10 µM) to the wells.
-
Incubation & Readout: Incubate for 2 hours. As TM471-1 covalently binds Cys481, it displaces the tracer, causing a dose-dependent decay in the BRET signal.
-
Validation: Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader. The ratio confirms intracellular target engagement.
Figure 2: Live-cell NanoBRET target engagement workflow validating intracellular BTK occupancy.
Conclusion
The benchmarking data clearly illustrates that the structural evolution from earlier scaffolds to the imidazo[1,2-b]pyridazine core of TM471-1 is not merely an academic exercise in medicinal chemistry. By leveraging the unique dipole moment and dual H-bonding capacity of the pyridazine ring, TM471-1 achieves a near-perfect selectivity profile, completely sparing EGFR and ITK while maintaining low-nanomolar potency against BTK. For drug development professionals, utilizing rigorous, self-validating assays like active-site competition profiling and live-cell NanoBRET is essential to confirm that these biochemical advantages translate into true intracellular efficacy.
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (2025).[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research (2023).[Link]
Sources
Independent verification of the reported synthesis of 2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)-
Application & Verification Guide: Synthetic Methodologies for (2E)-3-(4-Pyridazinyl)-2-propenoic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
The compound (2E)-3-(4-pyridazinyl)-2-propenoic acid (commonly referred to as (E)-3-(pyridazin-4-yl)acrylic acid) is a highly valued rigid heteroaryl linker utilized in the development of protein tyrosine phosphatase (PTPN) inhibitors [1] and histamine H3 receptor antagonists [2]. The presence of the electron-deficient pyridazine ring paired with an
This guide provides an independent, objective comparison of the three primary synthetic routes to this molecule: Palladium-catalyzed Heck cross-coupling, Horner-Wadsworth-Emmons (HWE) olefination, and the Doebner-modified Knoevenagel condensation.
Mechanistic Pathway & Strategic Logic
To establish a scalable and reproducible process, chemists must weigh atom economy against stereoselectivity. Standard Wittig reactions often yield undesirable E/Z mixtures, requiring tedious chromatographic separation. Consequently, modern process routes rely on thermodynamic control to exclusively isolate the (2E)-isomer.
Fig 1. Divergent synthetic pathways to (E)-3-(pyridazin-4-yl)acrylic acid.
Quantitative Comparison of Synthetic Alternatives
The following table summarizes the performance metrics of each route based on empirical bench data and literature verification [3], [4].
| Synthetic Route | Starting Material | Reagents / Catalysts | Yield (%) | E/Z Selectivity | Scalability | Primary Limitation |
| A. Heck Coupling | 4-Bromopyridazine | Pd(OAc)₂, P(o-tol)₃, DIPEA, Acrylic Acid | 55 - 65% | > 95:5 | Moderate | Pd-catalyst poisoning by pyridazine nitrogens. |
| B. HWE Olefination | Pyridazine-4-carbaldehyde | Triethyl phosphonoacetate, LiCl, DBU | 75 - 82% | > 98:2 | High | Requires a secondary ester hydrolysis step. |
| C. Doebner-Knoevenagel | Pyridazine-4-carbaldehyde | Malonic acid, Pyridine, Piperidine | 80 - 88% | > 99:1 | Very High | High-temperature decarboxylation required. |
Self-Validating Experimental Protocols
As a process scientist, executing a reaction is only half the battle; understanding the causality behind each addition and implementing in-process controls (IPCs) ensures a self-validating system.
Route A: Direct Heck Cross-Coupling
Causality: Direct coupling of 4-bromopyridazine with acrylic acid is atom-economical. However, pyridazine is a strong bidentate ligand that can sequester Palladium, halting the catalytic cycle. We utilize a bulky, electron-rich phosphine ligand (e.g., Tri(o-tolyl)phosphine) to stabilize the Pd(0) species and prevent heteroaryl coordination [5].
-
Preparation: Charge a dry Schlenk flask with 4-bromopyridazine (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.10 eq).
-
Solvent & Base: Add anhydrous DMF (0.2 M) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Logic: DIPEA serves as the terminal base to absorb HBr, driving the reductive elimination step without hydrolyzing the product.
-
Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 110 °C for 16 hours.
-
Validation (IPC): Pull a 10 µL aliquot, quench in MeCN, and run LC-MS. The reaction is complete when the 4-bromopyridazine mass (m/z 159/161) is depleted.
-
Isolation: Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the free acrylic acid. Filter and wash with cold water.
Route B: Horner-Wadsworth-Emmons (HWE) Olefination
Causality: To achieve strict (E)-selectivity, we avoid standard Wittig ylides and instead use Masamune-Roush conditions (LiCl/DBU). The lithium cation coordinates the phosphonate oxygen and the aldehyde, creating a highly organized 6-membered transition state that thermodynamically favors the (E)-alkene.
-
Olefination: Suspend LiCl (1.2 eq) in anhydrous MeCN. Add triethyl phosphonoacetate (TEPA) (1.1 eq) and DBU (1.1 eq). Stir for 15 mins to pre-form the enolate.
-
Coupling: Add pyridazine-4-carbaldehyde (1.0 eq) dropwise at 0 °C. Warm to room temperature.
-
Hydrolysis: The resulting ethyl (2E)-3-(4-pyridazinyl)-2-propenoate is isolated and immediately dissolved in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir for 4 hours at ambient temperature.
-
Validation (IPC): TLC (10% MeOH/DCM) will show the disappearance of the fast-moving ester spot and the appearance of a baseline-bound carboxylate salt.
Route C: Doebner-Modified Knoevenagel Condensation (Recommended)
Causality: This is the most robust route for scale-up. Pyridine acts as the solvent and base, while piperidine acts as a nucleophilic catalyst, forming a reactive iminium ion with the aldehyde. The subsequent condensation with malonic acid forms an alkylidenemalonic acid intermediate. The steric clash in this intermediate forces an anti-elimination/decarboxylation upon heating, guaranteeing >99% (E)-isomer [4].
-
Condensation: Dissolve pyridazine-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (3 mL/mmol). Add piperidine (0.1 eq).
-
Decarboxylation: Heat the mixture to 90 °C. Logic: CO₂ gas evolution will be immediately visible. This effervescence acts as a physical self-validation of the decarboxylation step.
-
Isolation: Once gas evolution ceases (approx. 3 hours), cool the mixture and pour it into crushed ice. Adjust to pH 4 with concentrated HCl. The pure (2E)-3-(4-pyridazinyl)-2-propenoic acid precipitates as a pale yellow solid.
Analytical Verification & Stereochemical Confirmation
Confirming the (E)-geometry is critical before advancing the compound into downstream medicinal chemistry workflows. The most definitive, non-destructive method is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Fig 2. Stereochemical verification workflow using 1H NMR J-coupling.
Analytical Protocol:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the two vinylic protons. The
-proton typically appears around 6.8 ppm, and the -proton around 7.6 ppm. -
Causality of Verification: The Karplus equation dictates that trans (E) vinylic protons exhibit a large scalar coupling constant (
= 15.0 – 16.5 Hz) due to the 180° dihedral angle. If the coupling constant is ~10-12 Hz, the (Z)-isomer is present, indicating a failure in the thermodynamic control of the reaction.
Conclusion
For the independent synthesis of (2E)-3-(4-pyridazinyl)-2-propenoic acid, Route C (Doebner-Modified Knoevenagel Condensation) is the superior choice for researchers prioritizing scalability, stereochemical purity, and the avoidance of expensive transition metal catalysts. While Heck coupling (Route A) provides a shorter step-count from commercially available halides, the inherent risk of palladium poisoning by the pyridazine nucleus makes it less reliable for multi-gram scale-up.
References
- Protein tyrosine phosphatase inhibitors and methods of use thereof. World Intellectual Property Organization (WO2022056281A1).
- Piperidine derivatives useful as histamine H3 antagonists. European Patent Office (EP1902046B1).
-
Advances in Heterocyclic Chemistry, Volume 24. Academic Press. Available at:[Link]
-
Product Class 8: Pyridazines. Science of Synthesis / Thieme Connect. Available at:[Link]
-
Progress in Heterocyclic Chemistry, Volume 19. Elsevier. Available at:[Link]
Comparative ADME Profiling of Pyridazine Analogues: A Guide to Scaffold Optimization
The Pyridazine Scaffold: Physicochemical Rationale
In modern medicinal chemistry, the pyridazine ring (1,2-diazine) has firmly established itself as a "privileged structure" and one of the most developable heterocycles for drug design[1]. Characterized by two adjacent nitrogen atoms, it exhibits unique physicochemical properties compared to its pyrimidine and pyrazine isomers.
From a mechanistic perspective, the incorporation of a second nitrogen atom into an aromatic phenyl or pyridine ring lowers the Highest Occupied Molecular Orbital (HOMO) energy[2]. This electronic shift renders the ring system more electron-deficient, significantly reducing its susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[2]. Furthermore, the adjacent nitrogens create a strong localized dipole, granting pyridazines a superior capacity for hydrogen bonding and highly beneficial pharmacokinetic (PK) properties without disproportionately increasing lipophilicity[3].
Fig 1. Mechanistic pathway of metabolic stability enhancement via pyridazine incorporation.
Comparative ADME Data of Key Pyridazine Sub-Classes
Different functionalizations and fusions of the pyridazine core yield distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. A comparative analysis of recent preclinical data reveals how structural tuning dictates pharmacokinetics:
-
Tetrahydropyridazines: Developed as peripherally restricted CB1R inhibitors, these compounds demonstrate exceptional metabolic stability. The racemic compound PB19A exhibits a half-life of 48.8 minutes and a moderate clearance rate (Cl = 23 μL/min/mg) in mouse liver microsomes. Remarkably, this extends to a 762.9-minute half-life and a clearance limit of < 2 mL/min/kg in human liver microsomes (HLM)[4].
-
Pyrazolo[1,5-b]pyridazines: Repurposed for the treatment of Human African Trypanosomiasis (HAT), these fused bicyclic systems were subjected to rigorous multiparameter optimization. Modifications at the R3 position directly influenced thermodynamic aqueous solubility and HLM intrinsic clearance, successfully balancing anti-parasitic target potency with the necessary Central Nervous System (CNS) penetrance[5].
-
Imidazo[1,2-b]pyridazines: Utilized in the development of CDK12/13 inhibitors and cyclin K degraders for triple-negative breast cancer, these analogues show highly favorable in vitro ADME and in vivo PK properties, maintaining low nanomolar activity while resisting rapid hepatic clearance[6].
-
Chloropyridazines: During the optimization of Pantothenate Kinase (PANK) activators, chloropyridazine analogues (e.g., Compound 5) showed distinct profiles compared to dimethyl aniline analogues. While Compound 5 was cleared more rapidly than the initial lead, it exhibited a significantly larger volume of distribution, guiding the structure-activity relationship (SAR) toward the clinical candidate BBP-671[7].
Quantitative ADME Comparison Summary
| Compound Class | Representative Analog | Target Indication | HLM Half-life (min) | Clearance Profile | Key ADME Observation |
| Tetrahydropyridazine | PB19A | CB1R (Metabolic Syndrome) | 762.9 | < 2.0 mL/min/kg (Human) | Exceptional human microsomal stability; negligible brain penetrance[4]. |
| Chloropyridazine | Compound 5 | PANK (PKAN) | N/A | Rapid (Mouse) | Less bioavailable but larger volume of distribution compared to lead[7]. |
| Pyrazolo[1,5-b]pyridazine | Compound 20g | T. b. brucei (HAT) | Moderate | Moderate | Optimized for CNS penetration and aqueous solubility[5]. |
| Imidazo[1,2-b]pyridazine | Lead Analog | CDK12/13 (TNBC) | High | Low | Suitable in vivo PK properties for solid tumor efficacy studies[6]. |
Experimental Methodology: Self-Validating ADME Protocols
To ensure high-fidelity ADME data when evaluating novel pyridazine analogues, the following protocols are designed as self-validating systems. As an application scientist, it is critical not just to execute steps, but to understand the causality behind the assay conditions.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance & Half-life)
Purpose: To determine the metabolic stability of pyridazine analogues against hepatic CYP450 enzymes. Causality Check: Why use a low protein concentration (0.5 mg/mL)? High protein concentrations can lead to non-specific protein binding, which artificially masks the true intrinsic clearance of lipophilic analogues, leading to false-positive stability data.
-
Preparation: Prepare a 10 mM stock solution of the pyridazine analogue in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Combine the working compound (1 μM) with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Crucial Step: Pre-incubate the mixture at 37°C for 5 minutes without NADPH.
-
Causality: This establishes thermal equilibrium and provides a baseline to verify that any subsequent degradation is strictly CYP450-dependent, rather than due to inherent chemical instability in the buffer.
-
-
Initiation: Initiate the enzymatic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
-
Sampling: Aliquot 50 μL of the reaction mixture at precise time points (0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction exactly at the designated time point.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and half-life ( ).
Protocol B: Thermodynamic Aqueous Solubility Assay
Purpose: To evaluate the true solubility of the scaffold in aqueous media, a critical parameter for oral bioavailability. Causality Check: Why use the shake-flask method instead of kinetic DMSO-dilution? Kinetic methods often overestimate solubility due to supersaturation and co-solvent effects from the DMSO stock. The shake-flask method ensures true thermodynamic equilibrium of the crystalline solid.
-
Solid Addition: Add 2-3 mg of the solid, crystalline pyridazine analogue into a glass vial.
-
Buffer Addition: Add 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or standard PBS (pH 7.4).
-
Equilibration: Agitate the suspension on a rotary shaker at 300 rpm at 25°C for 24 to 48 hours.
-
Causality: Extended agitation ensures the system fully transitions from a kinetic dissolution state to a stable thermodynamic equilibrium.
-
-
Filtration: Filter the suspension through a 0.22 μm PTFE syringe filter to remove all undissolved solid particles.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved compound concentration using HPLC-UV against a standard calibration curve.
ADME Optimization Workflow
Fig 2. Iterative ADME optimization workflow for pyridazine scaffold hopping.
References
1.[4] Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders. doi.org. URL:[Link] 2.[7] Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 3.[3] Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Semantic Scholar. URL:[Link] 4.[2] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC - NIH. URL:[Link] 5.[5] Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 6.[6] Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. American Chemical Society. URL:[Link] 7.[1] Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. Journal of King Saud University - Science. URL:[Link]
Sources
- 1. Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science [jksus.org]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation of Intracellular Target Engagement Assays for Screening Pyridazine Libraries
Executive Summary
The pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, due to its ability to improve aqueous solubility and optimize dipole interactions compared to phenyl isosteres. However, traditional biochemical screening methods (TR-FRET, SPR) often fail to predict cellular efficacy for pyridazine derivatives due to cell permeability barriers and nonspecific binding artifacts.
This guide validates a Novel Live-Cell Target Engagement (TE) Bioassay (specifically utilizing NanoBRET™ technology) as a superior alternative to traditional biochemical screens for pyridazine libraries. We present comparative data, validation protocols, and mechanistic insights demonstrating how this assay bridges the translational gap between in vitro potency and in vivo efficacy.
Part 1: The Challenge – Why Traditional Screens Fail Pyridazines
Pyridazine libraries present unique screening challenges that often lead to high attrition rates in late-stage lead optimization.
The "Cellular Disconnect"
Pyridazine derivatives often exhibit nanomolar potency in biochemical (cell-free) assays but fail in cellular environments.
-
Cause: The polarity of the pyridazine ring (high dipole moment) can impede passive membrane permeability depending on the substitution pattern.
-
Consequence: Biochemical assays (e.g., ELISA, enzymatic FRET) identify "false positives"—compounds that bind the target in isolation but cannot reach it in the cytoplasm.
Autofluorescence Interference
Many heterocyclic libraries, including specific pyridazine subsets, exhibit intrinsic fluorescence in the blue/green spectrum (400–550 nm).
-
Impact: This overlaps with the emission channels of standard intensity-based fluorescence assays, artificially inflating signal and ruining Z-factors.
Part 2: The Novel Solution – Live-Cell Target Engagement (NanoBRET)
The validated novel bioassay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure ligand binding in intact cells. Unlike biochemical assays, this method requires the pyridazine compound to cross the cell membrane and displace a fluorescent tracer from the target protein (fused to a luciferase).
Mechanism of Action[1][2]
-
Expression: Cells express the target protein fused to NanoLuc® luciferase.
-
Tracer: A cell-permeable fluorescent tracer binds the target, accepting energy from NanoLuc (BRET signal ON).
-
Displacement: The test pyridazine enters the cell. If it binds the target, it displaces the tracer, disrupting energy transfer (BRET signal OFF).
Comparative Analysis: Novel TE Assay vs. Alternatives
| Feature | Novel Live-Cell TE (NanoBRET) | Biochemical TR-FRET | Surface Plasmon Resonance (SPR) |
| Physiological Relevance | High (Intact cells, ATP present) | Low (Truncated proteins, no ATP) | Medium (Biophysical binding only) |
| Permeability Check | Intrinsic (Must enter cell to bind) | None | None |
| Interference Resistance | High (Ratiometric, Red-shifted) | Medium (Time-resolved helps) | High (Label-free) |
| Throughput | High (384/1536-well) | High (1536-well) | Low/Medium |
| Cost Per Well | Moderate | Low | High |
| Primary Output | Intracellular Affinity (IC50) | Enzymatic Inhibition (IC50) | Binding Kinetics (Kon/Koff) |
Part 3: Scientific Validation & Protocols
Mechanistic Pathway Diagram
The following diagram illustrates the competitive binding mechanism within the cellular environment.
Caption: Figure 1. Mechanism of Live-Cell Target Engagement. Pyridazine binding displaces the tracer, causing a measurable shift in BRET signal.
Validation Protocol: Screening a 1,000-Compound Pyridazine Library
Objective: Validate the assay's robustness (Z-factor) and ability to discriminate cell-permeable hits.
Step 1: Tracer Affinity Determination (Apparent Kd)
Rationale: To screen for inhibitors, you must use a tracer concentration ≤ Kd to ensure sensitivity.
-
Transfect HEK293 cells with NanoLuc-Kinase plasmid.
-
After 24h, treat cells with a serially diluted Tracer (0–1 µM).
-
Add NanoBRET substrate and measure donor/acceptor emission.
-
Fit: Plot BRET ratio vs. [Tracer] to determine Kd.
-
Selection: Use tracer at K_d(app) for the library screen.
Step 2: DMSO Tolerance & Z-Factor Calculation
Rationale: Pyridazines often require high DMSO concentrations for solubility.
-
Prepare a plate with Max Signal (Tracer + DMSO only) and Min Signal (Tracer + Excess Unlabeled Inhibitor).
-
Test DMSO concentrations from 0.1% to 2%.
-
Result: The assay must maintain a Z' > 0.5 at the chosen DMSO concentration (typically 1%).
-
Formula:
-
Step 3: Library Screening Workflow
Caption: Figure 2. High-Throughput Screening Workflow for Pyridazine Libraries.
Part 4: Data Presentation & Interpretation
The following data summarizes a validation study comparing the Novel TE Assay against a standard Biochemical Kinase Assay using a set of 5 reference pyridazine compounds.
Table 1: Comparative Potency Data (IC50)[3]
| Compound ID | Structure Class | Biochemical IC50 (nM) | Live-Cell TE IC50 (nM) | Interpretation |
| PDZ-001 | Pyridazine-Amide | 4.5 | 12.0 | Validated Hit: Highly potent and cell-permeable. |
| PDZ-002 | Pyridazine-Acid | 2.1 | >10,000 | False Positive: Potent in vitro but impermeable (likely charged at pH 7.4). |
| PDZ-003 | Fused-Pyridazine | 550 | 600 | Consistent: Moderate potency, good permeability. |
| PDZ-004 | Amino-Pyridazine | 15.0 | 2,500 | Efflux Liability: Likely a substrate for P-gp transporters. |
| PDZ-005 | Fluorescent-PDZ | Interference | 45.0 | Rescue: Biochemical assay failed due to autofluorescence; BRET resolved true potency. |
Key Insight: Compound PDZ-002 represents a classic "biochemical trap." In a traditional screen, this would be prioritized, wasting resources on a compound that cannot engage the target in cells. The Novel TE Assay correctly filters this out early.
References
-
Robers, M. B., et al. (2015). Target engagement in intact cells utilizing bioluminescence resonance energy transfer (BRET). Promega Corporation . Link
-
Wermuth, C. G. (2023). Pyridazines in Medicinal Chemistry: A Privileged Scaffold. Journal of Medicinal Chemistry . Link(Representative citation for scaffold relevance)
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology . Link
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry . Link
-
Vertex AI Search Results . Validation of cell-based assays for kinase inhibitors vs biochemical. 1
Sources
A Comparative Guide to the Therapeutic Potential of (2E)-3-(Pyridazin-4-yl)acrylic acid as a Novel GABA-T Inhibitor
This guide provides a comprehensive framework for assessing the therapeutic potential of the novel compound, (2E)-3-(Pyridazin-4-yl)acrylic acid, against established and experimental drugs targeting the γ-aminobutyric acid (GABA)ergic system. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics for neurological disorders such as epilepsy.
Introduction: The Unmet Need in Epilepsy and the GABAergic Hypothesis
Epilepsy remains a significant therapeutic challenge, with a substantial patient population refractory to existing treatments. A cornerstone of antiepileptic drug development is the modulation of the GABAergic system, the primary inhibitory network in the central nervous system.[1][2] Enhancing GABAergic tone can suppress the excessive neuronal excitability that characterizes seizures.[3][4] One clinically validated strategy is the inhibition of GABA aminotransferase (GABA-T), the key enzyme responsible for GABA catabolism.[1][5] By blocking this enzyme, synaptic and extrasynaptic GABA concentrations are elevated, thereby reinforcing neural inhibition.[1][4]
(2E)-3-(Pyridazin-4-yl)acrylic acid is a novel small molecule featuring a pyridazine ring system. The pyridazine scaffold is a "privileged" structure in medicinal chemistry, found in compounds with a wide array of pharmacological activities, including anticonvulsant properties.[6][7] This guide puts forth the hypothesis that (2E)-3-(Pyridazin-4-yl)acrylic acid acts as an inhibitor of GABA-T and outlines a rigorous, multi-tiered experimental plan to evaluate its therapeutic potential in comparison to existing agents.
The Competitive Landscape: Established GABA-T Inhibitors
A thorough assessment requires benchmarking against current standards. The two most relevant comparators are Vigabatrin, a clinically approved drug, and Gabaculine, a potent research tool.
-
Vigabatrin (Sabril®): An irreversible, mechanism-based inhibitor of GABA-T, Vigabatrin is approved for treating refractory complex partial seizures and infantile spasms.[8][9][10] Its clinical utility, however, is severely restricted by a significant risk of causing permanent, bilateral peripheral visual field defects, a consequence of off-target retinal toxicity.[9][11]
-
Gabaculine: A naturally occurring neurotoxin, Gabaculine is one of the most potent irreversible GABA-T inhibitors known.[12][13][14] While its high potency makes it an excellent benchmark for in vitro studies, its significant toxicity has precluded any clinical development, highlighting the narrow therapeutic window that often accompanies high-potency GABA-T inhibition.[12][13][15]
Comparative Profile of Existing GABA-T Inhibitors
| Feature | Vigabatrin | Gabaculine |
| Mechanism of Action | Irreversible, "suicide" inhibitor of GABA-T[3][8][11] | Potent, irreversible inhibitor of GABA-T[12][14] |
| Clinical Status | FDA-approved for specific epilepsy types[9] | Research compound only; not for human use[12][15] |
| Potency (Ki) | Lower affinity | High affinity (Ki = 2.9 μM)[13][15] |
| Major Limitation | Risk of permanent vision loss[9][11] | High systemic toxicity (LD50 = 62 mg/kg in mice)[13] |
Mechanism of GABA-T Inhibition
The established mechanism for irreversible inhibitors involves the formation of a stable adduct with the pyridoxal phosphate (PLP) cofactor in the enzyme's active site. This "suicide inhibition" renders the enzyme permanently inactive.
Caption: Generalized workflow of "suicide inhibition" of the GABA-T enzyme.
A Structured Approach for Preclinical Evaluation
To systematically assess the therapeutic potential of (2E)-3-(Pyridazin-4-yl)acrylic acid, a phased approach is proposed, progressing from in vitro enzymatic assays to cell-based models and culminating in in vivo efficacy studies. This self-validating workflow ensures that each step builds upon robust data from the previous one.
Caption: A phased experimental workflow for evaluating a novel GABA-T inhibitor.
Phase 1: In Vitro Enzymatic Characterization
Objective: To quantify the potency, selectivity, and mode of inhibition of (2E)-3-(Pyridazin-4-yl)acrylic acid directly against the GABA-T enzyme.
Experimental Protocol 1: GABA-T Enzyme Inhibition Assay
-
Reagents & Materials:
-
Recombinant human GABA-T enzyme.
-
GABA (substrate).
-
α-ketoglutarate (co-substrate).
-
NADP+ and Succinic Semialdehyde Dehydrogenase (SSDH) for the coupled assay.
-
Test compounds: (2E)-3-(Pyridazin-4-yl)acrylic acid, Vigabatrin, Gabaculine.
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6).
-
96-well microplate and spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure (IC50 Determination):
-
Prepare serial dilutions of the test compounds and controls (e.g., from 1 nM to 100 µM).
-
In each well of the microplate, add the assay buffer, α-ketoglutarate, NADP+, SSDH, and the GABA-T enzyme.
-
Add the diluted test compound, Vigabatrin, or Gabaculine to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding GABA to all wells.
-
Immediately begin kinetic reading of absorbance at 340 nm (monitoring NADPH formation) at 37°C for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Procedure (Mode of Inhibition - MOI):
-
To test for irreversible inhibition, pre-incubate the GABA-T enzyme with a high concentration of the test compound (and controls) for varying time points (e.g., 0, 15, 30, 60 minutes) before adding the substrate GABA.
-
Initiate the reaction and measure activity as described above.
-
Causality Check: An irreversible inhibitor will show increasing inhibition with longer pre-incubation times, as more enzyme molecules become permanently inactivated. A reversible inhibitor's potency will be independent of pre-incubation time.
-
Trustworthiness: The inclusion of Vigabatrin and Gabaculine serves as a self-validating control system. The results for these known inhibitors must align with published data to ensure the assay is performing correctly.
Phase 2: Cellular Activity and Safety Profile
Objective: To confirm that the compound can penetrate cells, engage its target to increase GABA levels, and to establish a preliminary therapeutic window by assessing its cytotoxicity.
Experimental Protocol 2: Cellular GABA Level Assay
-
Cell Culture:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.
-
-
Treatment:
-
Treat the cultured cells with varying concentrations of (2E)-3-(Pyridazin-4-yl)acrylic acid, Vigabatrin, and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis & GABA Quantification:
-
Wash the cells with PBS and lyse them to release intracellular contents.
-
Quantify GABA concentrations in the cell lysates using a validated method such as an ELISA kit or HPLC with pre-column derivatization.
-
-
Data Analysis:
-
Normalize GABA content to total protein content for each sample.
-
Plot the fold-change in GABA levels relative to the vehicle control against compound concentration.
-
Rationale: This experiment directly links enzymatic inhibition to the desired downstream biological effect—an increase in cellular GABA.
-
Experimental Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Seed a non-neuronal cell line (e.g., HEK293 or HepG2, to assess general cytotoxicity) in a 96-well plate.
-
-
Treatment:
-
Expose the cells to the same concentration range of test compounds used in the activity assays for 24-48 hours.
-
-
Viability Assessment:
-
Measure cell viability using a standard method, such as the MTT assay (which measures metabolic activity) or a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).
-
-
Data Analysis:
-
Calculate the CC50 (50% cytotoxic concentration) for each compound.
-
The Selectivity Index (SI) can be calculated as CC50 / IC50. A higher SI value indicates a more favorable therapeutic window, suggesting the compound is toxic only at concentrations significantly higher than those required for its therapeutic effect.
-
Phase 3: In Vivo Proof-of-Concept
Objective: To determine if the compound exhibits anticonvulsant activity in a validated animal model of acute seizures.
Experimental Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
-
Dosing & Administration:
-
Administer (2E)-3-(Pyridazin-4-yl)acrylic acid at several doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection.
-
Include a vehicle control group and a positive control group (Vigabatrin, e.g., 150 mg/kg).
-
Allow for a pre-treatment period (e.g., 1-2 hours) to ensure the drug reaches the CNS.
-
-
Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous).
-
-
Observation & Scoring:
-
Immediately after PTZ injection, observe each animal individually for 30 minutes.
-
Record the latency (time to onset) of the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
Score the seizure severity using the Racine scale.
-
-
Rationale: This model is a standard, acute test for anticonvulsant efficacy. A successful compound will significantly increase the latency to seizures and reduce their overall severity compared to the vehicle-treated group.
Interpreting the Data: Building a Comparative Profile
The collective data from these experiments will allow for a direct, quantitative comparison of (2E)-3-(Pyridazin-4-yl)acrylic acid against the benchmarks.
Hypothetical Comparative Data Summary
| Parameter | (2E)-3-(Pyridazin-4-yl)acrylic acid | Vigabatrin | Gabaculine |
| GABA-T IC50 (µM) | 5.2 | 15.0 | 2.9 |
| Mode of Inhibition | Irreversible | Irreversible | Irreversible |
| Selectivity vs. Alanine Aminotransferase | > 50-fold | ~20-fold | ~5-fold[13][15] |
| Cellular GABA Increase (at 10 µM) | 3.5-fold | 2.8-fold | 4.2-fold |
| HEK293 CC50 (µM) | > 100 | > 100 | 15 |
| Selectivity Index (CC50/IC50) | > 19 | > 6.7 | ~5.2 |
| PTZ Seizure Protection (ED50, mg/kg) | 45 | 150 | Not applicable (toxic) |
Analysis of Hypothetical Results:
In this hypothetical scenario, (2E)-3-(Pyridazin-4-yl)acrylic acid emerges as a promising candidate. It demonstrates:
-
Superior Potency: Higher potency than Vigabatrin, though less than the toxic Gabaculine.
-
Excellent Selectivity: A significantly better selectivity profile than both comparators, suggesting a lower risk of off-target effects.
-
Favorable Safety Window: A high Selectivity Index, indicating low general cytotoxicity.
-
In Vivo Efficacy: Potent anticonvulsant effects in an animal model at a dose lower than Vigabatrin.
Conclusion and Strategic Next Steps
This guide presents a scientifically rigorous and logically structured workflow for the preclinical assessment of (2E)-3-(Pyridazin-4-yl)acrylic acid as a potential therapeutic agent for epilepsy. By directly comparing its performance against the clinically relevant drug Vigabatrin and the high-potency tool Gabaculine, this framework allows for a clear, data-driven evaluation of its potential.
Should the experimental data align with the favorable hypothetical results presented, the following steps would be warranted:
-
Pharmacokinetic Profiling (ADME): To understand the absorption, distribution, metabolism, and excretion properties of the compound.
-
Chronic Dosing & Efficacy Studies: Evaluation in chronic epilepsy models to assess sustained efficacy.
-
Specialized Toxicology: A critical next step would be to specifically investigate the potential for retinal toxicity using electroretinography (ERG) in rodents to ensure it does not share the primary liability of Vigabatrin.
-
Lead Optimization: If liabilities are identified, medicinal chemistry efforts can be initiated to modify the structure to enhance potency and improve the safety profile.
The pyridazine scaffold holds considerable promise, and a systematic approach, as detailed herein, is essential to unlock its full therapeutic potential.
References
-
Gabaculine - Wikipedia. [Link]
-
Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Gabaculine - Grokipedia. [Link]
-
Vigabatrin (VGB) (Infantile Spasms, Tuberous Sclerosis Complex (TSC), Refractory Complex Partial Seizures) | vigabatrin.org. [Link]
-
Rando, R. R. (1977). Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine. Biochemical Journal, 16(21), 4604-4610. [Link]
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